3-Bromo-4-isocyanatothiophene
Description
Properties
IUPAC Name |
3-bromo-4-isocyanatothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNOS/c6-4-1-9-2-5(4)7-3-8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJDEHSHJHNENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640254 | |
| Record name | 3-Bromo-4-isocyanatothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937795-88-5 | |
| Record name | 3-Bromo-4-isocyanatothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-4-ISOCYANATOTHIOPHENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-4-isocyanatothiophene: Properties, Reactivity, and Synthetic Potential
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the predicted chemical properties, reactivity, and synthetic utility of 3-Bromo-4-isocyanatothiophene. As a novel or sparsely documented compound, this guide extrapolates its characteristics from the well-established chemistry of the thiophene nucleus, the bromo substituent, and the highly reactive isocyanate functional group. This document aims to serve as a foundational resource for researchers interested in leveraging this promising building block for applications in medicinal chemistry, materials science, and organic synthesis. We will explore its putative synthetic routes, its expected reactivity profile with various nucleophiles, its potential for cross-coupling reactions, and its predicted spectroscopic signatures. Furthermore, critical safety and handling protocols are outlined, given the known hazards associated with isocyanates.
Introduction: The Promise of a Bifunctional Thiophene Building Block
Thiophene and its derivatives are cornerstones in modern chemistry, renowned for their diverse biological activities and applications in organic electronics.[1][2] The thiophene ring system is a "privileged pharmacophore," frequently found in FDA-approved drugs.[1][3] The introduction of multiple, orthogonally reactive functional groups onto this scaffold creates a powerful platform for the synthesis of complex molecular architectures.
This compound is a molecule of significant synthetic potential, featuring two distinct reactive centers: an electrophilic isocyanate group and a carbon-bromine bond amenable to a wide array of cross-coupling reactions. This dual functionality allows for sequential and selective modifications, making it an attractive intermediate for the generation of diverse compound libraries. This guide will provide a predictive yet scientifically grounded exploration of this molecule's chemistry.
Predicted Physicochemical and Spectroscopic Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₅H₂BrNOS | Sum of atoms |
| Molecular Weight | ~219.05 g/mol | Calculated from atomic weights |
| Appearance | Colorless to pale yellow liquid | Based on similar small brominated and isocyanate-containing aromatics |
| Boiling Point | > 200 °C | Expected to be higher than 3-bromothiophene due to the polar isocyanate group |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene) | Typical for small, functionalized aromatic compounds |
| IR Spectroscopy | Strong, sharp absorption band around 2250-2275 cm⁻¹ | Characteristic of the N=C=O asymmetric stretching vibration of the isocyanate group[4][5] |
| ¹H NMR | Two doublets in the aromatic region, likely between δ 7.0-8.0 ppm | Protons on the thiophene ring will be coupled to each other.[6] |
| ¹³C NMR | Isocyanate carbon signal around δ 120-130 ppm. Four distinct signals for the thiophene ring carbons.[7][8][9] | The bromine and isocyanate groups will influence the chemical shifts of the ring carbons. |
| Mass Spectrometry | Distinct isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) | A key diagnostic feature for brominated compounds. |
Synthesis of this compound: Plausible Routes
The synthesis of this compound can be approached through several established methods for isocyanate formation, starting from a suitably substituted 3-bromothiophene precursor.
Curtius Rearrangement
The Curtius rearrangement is a versatile method for converting carboxylic acids into isocyanates via an acyl azide intermediate.[10][11] This is often a mild and efficient route.[11][12]
Caption: Predicted synthesis via Curtius Rearrangement.
Experimental Protocol (Predictive):
-
Acyl Chloride Formation: 3-Bromothiophene-4-carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) or oxalyl chloride in a suitable solvent (e.g., toluene) with a catalytic amount of DMF until the reaction is complete (monitored by IR or TLC). The excess reagent and solvent are removed under reduced pressure.
-
Acyl Azide Formation: The crude acyl chloride is dissolved in a solvent like acetone or THF and cooled in an ice bath. A solution of sodium azide (NaN₃) in water is added dropwise with vigorous stirring. The reaction is typically stirred for a few hours at low temperature.
-
Curtius Rearrangement: The acyl azide is carefully extracted into a non-polar solvent (e.g., toluene). The organic layer is dried, and the solvent is heated to reflux. The rearrangement proceeds with the evolution of nitrogen gas to yield the desired isocyanate.[13] The product is then purified by vacuum distillation.
Hofmann Rearrangement
The Hofmann rearrangement offers an alternative route starting from a primary amide.[13]
Caption: Predicted synthesis via Hofmann Rearrangement.
Experimental Protocol (Predictive):
-
A solution of 3-Bromothiophene-4-carboxamide in a suitable solvent is treated with bromine and a strong base like sodium hydroxide at low temperature.
-
Upon warming, the rearrangement occurs to form the isocyanate.[14] In an aqueous medium, the isocyanate would be rapidly hydrolyzed to the corresponding amine. Therefore, for isolating the isocyanate, anhydrous conditions are preferable, potentially using a system like N-bromosuccinimide (NBS) and a base in an organic solvent.[15]
Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the isocyanate group and the potential for the C-Br bond to undergo cross-coupling reactions.
Reactions of the Isocyanate Group
The isocyanate group is highly susceptible to nucleophilic attack.[16][17] Electron-withdrawing groups on the aromatic ring generally increase the reactivity of the isocyanate.[16] The bromine atom at the 3-position is expected to have a net electron-withdrawing effect, thus activating the isocyanate at the 4-position.
Common Reactions:
-
With Alcohols: Reaction with alcohols will produce stable urethane (carbamate) derivatives. This reaction is often catalyzed by tertiary amines or organotin compounds.[18]
-
With Amines: Primary and secondary amines will react readily to form substituted ureas.[19][20]
-
With Water: Isocyanates react with water to form an unstable carbamic acid, which then decarboxylates to yield the corresponding primary amine (4-amino-3-bromothiophene).[17][21] This reaction is important to consider for storage and handling, as moisture will lead to degradation of the starting material and the formation of solid urea byproducts.
Caption: Key reactions of the isocyanate group.
Reactions of the Bromo Group
The bromine atom at the 3-position of the thiophene ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.
Potential Cross-Coupling Reactions:
-
Buchwald-Hartwig Amination: The C-Br bond can be coupled with a variety of primary and secondary amines to introduce new amino substituents.[22][23][24][25]
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base will lead to the formation of a C-C bond, allowing for the introduction of aryl or alkyl groups.
-
Sonogashira Coupling: Coupling with terminal alkynes provides a direct route to substituted alkynylthiophenes.
-
Heck Coupling: Reaction with alkenes can also be envisioned to form new C-C bonds.
Caption: Potential cross-coupling reactions at the C-Br bond.
Applications in Drug Discovery and Materials Science
The bifunctional nature of this compound makes it a highly valuable scaffold.
-
Medicinal Chemistry: The isocyanate group can be used to link the thiophene core to various biomolecules or pharmacophores through stable urea or urethane linkages. The bromine atom allows for late-stage diversification of drug candidates, enabling the exploration of structure-activity relationships.[1][26]
-
Materials Science: Thiophene-based materials are integral to the field of organic electronics.[27] The ability to functionalize the thiophene ring through both the isocyanate and bromo groups allows for the synthesis of novel monomers for conducting polymers and other organic electronic materials with tailored properties.
Safety and Handling
Isocyanates are potent respiratory and skin sensitizers and require strict handling procedures.[28][29]
-
GHS Hazard Statements (Predicted):
-
Fatal if inhaled.
-
Causes severe skin burns and eye damage.
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
May cause an allergic skin reaction.
-
Suspected of causing cancer.[28]
-
-
Handling Precautions:
-
All manipulations should be carried out in a well-ventilated chemical fume hood.[21]
-
Personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and splash goggles, is mandatory.
-
For operations that may generate aerosols, a respirator with an appropriate cartridge for organic vapors should be used.[28]
-
Avoid contact with moisture, as this will degrade the compound and release CO₂ gas, potentially leading to pressure buildup in sealed containers.[21]
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
Conclusion
While this compound remains a largely unexplored chemical entity, its predicted properties and reactivity profile suggest it is a highly valuable and versatile building block. Its dual functionality opens up a multitude of synthetic possibilities for creating complex molecules with applications in drug discovery and materials science. This guide provides a solid theoretical foundation for researchers looking to synthesize and utilize this promising compound, while also emphasizing the critical importance of adhering to strict safety protocols during its handling.
References
-
Organic Chemistry Portal. Curtius Rearrangement. Available from: [Link]
-
The Royal Society of Chemistry. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. Available from: [Link]
-
Chemistry Steps. Curtius Rearrangement. Available from: [Link]
-
ResearchGate. Synthesis of isocyanates by rearrangement: A. Curtius, B. Hoffman, C. Lossen. Available from: [Link]
-
ResearchGate. Reaction of Isocyanates with amines. Available from: [Link]
-
National Institutes of Health. How To Get Isocyanate?. PubMed Central. Available from: [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available from: [Link]
-
National Institutes of Health. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PubMed Central. Available from: [Link]
-
The Royal Society of Chemistry. Isocyanate-based multicomponent reactions. RSC Advances. Available from: [Link]
-
Master Organic Chemistry. The Hofmann and Curtius Rearrangements. Available from: [Link]
-
National Institutes of Health. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. PubMed Central. Available from: [Link]
-
ACS Publications. Reverse Regioselectivity of Aminopalladation: Palladium-Catalyzed Oxidative Tandem Cyclization for the Construction of Aza-oxabicyclo[4.2.1]nonane. Organic Letters. Available from: [Link]
-
Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. Available from: [Link]
-
National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]
-
ResearchGate. Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. Available from: [Link]
- Google Patents. US5041670A - Preparation of n-aryl amines from isocyanates.
-
ResearchGate. FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. Available from: [Link]
-
ACS Publications. NIS-Mediated Hofmann-Type Rearrangement to Acyl Isocyanates: A Novel Approach for N-Acylurea Synthesis. The Journal of Organic Chemistry. Available from: [Link]
-
Oxford Academic. C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. Available from: [Link]
-
THIOPHENE AND ITS DERIVATIVES. Available from: [Link]
-
IChemE. Safety aspects of handling isocyanates in urethane foam production. Available from: [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. Available from: [Link]
-
Specac Ltd. Quantification with the Pearl FTIR accessory. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Infrared Spectroscopy of Polymers XIII: Polyurethanes. Available from: [Link]
-
ResearchGate. Electrophilic Substitution of Thiophene and its Derivatives. Available from: [Link]
-
The Royal Society of Chemistry. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]
-
Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure. Available from: [Link]
- Google Patents. WO1992017442A1 - Process for the preparation of isocyanates and carbamates using a silver salt promoted hofmann rearrangement.
-
Wikipedia. Thiophene. Available from: [Link]
-
ABB. Using FT-NIR spectroscopy to determine isocyanate content in polyurethane polymers. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Oxford Academic. 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Available from: [Link]
-
ResearchGate. Structures of important thiophene-based drugs. Available from: [Link]
-
California Department of Public Health. Isocyanates: Working Safely. Available from: [Link]
-
Wikipedia. Isocyanate. Available from: [Link]
-
ResearchGate. Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. Available from: [Link]
-
National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]
-
Health and Safety Executive. Construction hazardous substances: Isocyanates. Available from: [Link]
-
AZoM. Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. Available from: [Link]
-
YouTube. 22.4b Synthesis of Amines Hofmann Rearrangement. Available from: [Link]
-
ACS Publications. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry. Available from: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
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Comprehensive Quantum Chemical Characterization Protocol: 3-Bromo-4-isocyanatothiophene
[1][2]
Executive Summary: The Strategic Value of the Scaffold
In modern drug discovery, the 3-Bromo-4-isocyanatothiophene scaffold represents a high-value "linchpin" intermediate.[1][2] Its structural utility lies in its dual-functional nature:
-
The Isocyanate (-NCO) moiety: A potent electrophile for generating urea or carbamate linkages (common peptidomimetic motifs).[1]
-
The Bromine (Br) substituent: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification.[1]
However, the juxtaposition of a bulky halogen (Br) and a reactive cumulene (-NCO) on the thiophene ring introduces unique steric and electronic perturbations. Experimental optimization of this molecule is often plagued by hydrolysis sensitivity and polymerization.[1]
This guide details a quantum chemical protocol to predict the stability, spectroscopic signatures, and reactivity profile of this molecule in silico before synthesis, minimizing wet-lab risk.
Computational Methodology: The "Why" and "How"
To ensure Scientific Integrity , we move beyond standard defaults. The presence of Sulfur (S) and Bromine (Br) requires specific attention to diffuse electron density and dispersion forces.[1]
Level of Theory Selection
-
Functional:
B97X-D or M06-2X .[1]-
Reasoning: Standard B3LYP often fails to capture non-covalent interactions (NCIs) and dispersion effects accurately, which are critical for the Br...NCO steric interaction.
B97X-D includes long-range dispersion corrections essential for sulfur-containing heterocycles.[1]
-
-
Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).[1]
-
Solvation Model: SMD (Solvation Model based on Density) .
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] These are the standard solvents for isocyanate chemistry. Gas-phase calculations will overestimate the reactivity of the polar -NCO group.
-
The Computational Workflow (Diagram)
The following DOT diagram illustrates the self-validating workflow designed to ensure convergence and lack of imaginary frequencies (for minima).
Figure 1: Automated computational workflow for the structural validation of this compound. Note the loop for handling imaginary frequencies.
Structural & Electronic Analysis
Geometry & Conformation
The immediate question for the medicinal chemist is the orientation of the isocyanate group.
-
NCO Linearity: While theoretically linear (
), conjugation with the thiophene ring often induces a slight bend ( ).[1] -
Dihedral Angle (
): The steric bulk of the Bromine at forces the isocyanate group out of planarity to minimize repulsion between the Br lone pairs and the -system of the NCO.-
Protocol: Perform a Relaxed Potential Energy Surface (PES) Scan rotating the
bond in increments.[1]
-
Frontier Molecular Orbitals (FMO)
The reactivity is governed by the HOMO-LUMO gap.
-
HOMO: Likely localized on the Thiophene ring and Bromine lone pairs (Nucleophilic character).[1]
-
LUMO: Localized heavily on the Isocyanate Carbon (
) and the antibonding orbital.
Reactivity Implication: The localization of the LUMO on the NCO carbon confirms it is the primary site for nucleophilic attack (e.g., by amines), but the proximity of the Br orbital suggests possible interference or electronic deactivation.
Spectroscopic Profiling (Validation Data)
To validate the synthesized compound, compare experimental data against these calculated values (scaled).
Table 1: Predicted Spectroscopic Markers (Theory Level:
| Spectroscopic Method | Signal of Interest | Predicted Value (Approx) | Scaling Factor* | Diagnostic Note |
| IR (Vibrational) | 0.950 | Very strong, sharp peak.[1] Absence indicates hydrolysis to amine/urea.[1] | ||
| IR (Vibrational) | 0.950 | Characteristic aromatic stretch.[1] | ||
| 13C NMR | N/A (GIAO) | Broad signal due to Quadrupolar Nitrogen.[1] | ||
| 13C NMR | N/A (GIAO) | Upfield shift due to Heavy Atom Effect (Spin-Orbit coupling).[1] |
*Scaling factors correct for the harmonic approximation error in DFT frequency calculations.
Reactivity & Safety Assessment
Electrophilicity and Nucleophilic Attack
The primary reaction pathway in drug synthesis is the attack of an amine (
-
Fukui Function (
): Calculate the condensed Fukui function for nucleophilic attack.[1]
Reaction Pathway: Hydrolysis vs. Aminolysis
Isocyanates are moisture sensitive.[1] The following diagram maps the competitive pathways modeled via Transition State (TS) theory.
Figure 2: Competitive reaction pathways.[1] Path A leads to the desired urea linkage. Path B leads to degradation (amine formation), which can further react with the starting material to form symmetric ureas (impurities).
Protocol for Transition State Calculation (QST3 Method)
-
Reactant Complex: Optimize the geometry of the thiophene isocyanate with the amine (non-covalent complex).
-
Product Complex: Optimize the resulting urea structure.
-
TS Guess: Use the QST3 (Quadratic Synchronous Transit) method in Gaussian/ORCA.[1] This requires the Reactant, Product, and a "Guess" structure (usually the C-N bond distance set to ~1.8 - 2.0 Å).
-
Validation: The TS must have exactly one negative frequency corresponding to the formation of the C-N bond and proton transfer.
References
-
Gaussian 16 User Reference. Geometry Optimization and Frequency Analysis Protocols. Gaussian, Inc.[1][2] Link[1]
-
Mardirossian, N., & Head-Gordon, M. (2016).
B97X-V: A 10-parameter, range-separated hybrid, generalized gradient approximation density functional with nonlocal correlation.[1][2] The Journal of Chemical Physics. Link[1] -
Willenbring, D. General Procedure for NBO Analysis.[1][2] University of Wisconsin-Madison.[1] Link
-
Sigma-Aldrich. 3-Bromothiophene Product Specification & Safety Data Sheet.[1] (Base scaffold reference). Link[1]
-
ORCA Input Library. Transition State Optimization (QST2/3). Facets of Computational Chemistry.[1][3][4][5][6] Link
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Storage of 4-Bromothien-3-yl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
The heterocycle 4-Bromothien-3-yl isocyanate is a valuable reagent in medicinal chemistry and drug development, offering a versatile scaffold for the synthesis of novel therapeutic agents. However, its isocyanate functional group necessitates a robust understanding of its reactivity and potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This in-depth technical guide, compiled from established safety protocols for isocyanates and data from structurally analogous compounds, provides a comprehensive framework for the safe handling, storage, and emergency management of 4-Bromothien-3-yl isocyanate.
Hazard Identification and Risk Assessment: Understanding the Isocyanate Threat
The primary hazard associated with 4-Bromothien-3-yl isocyanate stems from the high reactivity of the isocyanate group (-N=C=O). This functional group readily reacts with nucleophiles, including water, alcohols, and amines. In a laboratory setting, this reactivity translates to specific health risks.
Key Health Hazards:
-
Respiratory Sensitization: Inhalation of isocyanate vapors or aerosols can lead to respiratory sensitization, a serious health condition where subsequent exposure, even to minute concentrations, can trigger a severe asthma-like attack.[1][2] Symptoms can include coughing, wheezing, chest tightness, and shortness of breath. This sensitization can be permanent.
-
Dermal Sensitization: Skin contact can cause allergic skin reactions, including redness, itching, and dermatitis.[1][2] It is crucial to understand that dermal exposure can also lead to respiratory sensitization.
-
Irritation: 4-Bromothien-3-yl isocyanate is expected to be a potent irritant to the eyes, skin, and respiratory tract.[1][2] Direct contact with the eyes can cause severe irritation and potential damage.
Due to the thiophene ring, there is also the potential for the release of toxic sulfur oxides upon combustion.[5]
Occupational Exposure Limits (OELs):
Specific OELs for 4-Bromothien-3-yl isocyanate have not been established. However, for isocyanates in general, very low exposure limits are enforced. For example, many jurisdictions adhere to an 8-hour time-weighted average (TWA) of 0.02 mg/m³ and a 15-minute short-term exposure limit (STEL) of 0.07 mg/m³.[6][7] Given the potential for sensitization, all work with this compound should aim to keep exposure as low as reasonably achievable.
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
A combination of engineering controls and personal protective equipment (PPE) is essential for minimizing exposure to 4-Bromothien-3-yl isocyanate.
Engineering Controls:
-
Fume Hood: All handling of 4-Bromothien-3-yl isocyanate, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
-
Enclosed Systems: For larger scale operations, the use of closed systems or glove boxes is highly recommended to provide the highest level of containment.
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber - double gloving recommended). | Provides a barrier against dermal absorption and sensitization. Standard latex gloves are not suitable.[8] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye irritation. |
| Skin and Body Protection | A lab coat worn over personal clothing. For procedures with a higher risk of splashing, chemical-resistant coveralls are recommended. | Prevents skin contact and contamination of personal clothing. |
| Respiratory Protection | A full-face respirator with organic vapor cartridges is recommended, especially when handling larger quantities or when there is a potential for aerosol generation. | Protects against inhalation of vapors and aerosols, which can cause respiratory sensitization.[8] |
PPE Selection and Use Workflow
Caption: Workflow for selecting and using Personal Protective Equipment.
Safe Handling and Experimental Protocols
Adherence to strict protocols during handling and experimentation is paramount to preventing exposure.
General Handling Practices:
-
Avoid Inhalation and Contact: Never work with 4-Bromothien-3-yl isocyanate on an open bench. Always use a fume hood. Avoid direct contact with skin, eyes, and clothing.
-
Weighing: Weigh the compound in a fume hood. If possible, weigh it directly into the reaction vessel to minimize transfers.
-
Container Handling: Keep containers tightly closed when not in use to prevent the release of vapors and reaction with atmospheric moisture.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Step-by-Step Experimental Protocol (General Example):
-
Preparation:
-
Ensure the fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary glassware and ensure it is dry. Isocyanates react with water.
-
Gather all required reagents and solvents.
-
Don the appropriate PPE as outlined in Section 2.
-
-
Reagent Addition:
-
In the fume hood, carefully add the desired amount of 4-Bromothien-3-yl isocyanate to the reaction vessel.
-
If the isocyanate is a solid, it can be added as a powder or dissolved in an anhydrous solvent.
-
If it is a liquid, use a syringe or cannula for transfer.
-
-
Reaction:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.
-
-
Work-up and Purification:
-
Quench the reaction carefully with an appropriate reagent (e.g., an alcohol for isocyanates). Be aware that quenching can be exothermic.
-
Perform all extraction, washing, and purification steps within the fume hood.
-
-
Waste Disposal:
-
Dispose of all isocyanate-containing waste as hazardous waste in a designated, sealed container.
-
Storage Requirements
Proper storage is crucial to maintain the stability of 4-Bromothien-3-yl isocyanate and to prevent accidental release.
| Storage Parameter | Requirement | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage. | Reduces the vapor pressure and slows down potential decomposition or polymerization reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents reaction with atmospheric moisture, which can lead to the formation of insoluble ureas and pressure buildup from carbon dioxide evolution.[9] |
| Container | Keep in a tightly sealed, clearly labeled container. | Prevents leakage and ensures proper identification. |
| Incompatible Materials | Store away from water, alcohols, amines, strong acids, strong bases, and strong oxidizing agents.[9][10] | Prevents violent reactions, polymerization, and the release of toxic gases. |
| Location | Store in a designated, well-ventilated area for hazardous chemicals. | Ensures proper containment and segregation from incompatible materials. |
Spill and Emergency Procedures
A well-defined emergency plan is essential for responding to spills and exposures.
Spill Response Workflow
Caption: Step-by-step procedure for responding to a spill of 4-Bromothien-3-yl isocyanate.
Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure good ventilation.
-
Personal Protection: Wear appropriate PPE, including respiratory protection.
-
Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial isocyanate spill kit.[11] Do not use combustible materials like sawdust.
-
Neutralization: Prepare a decontamination solution. Two common formulations are:
-
Solution 1: 5-10% sodium carbonate, 0.2-2% liquid detergent in water.
-
Solution 2: 3-8% concentrated ammonia, 0.2-2% liquid detergent in water. (Use with caution due to ammonia vapors).
-
-
Collection: After allowing the absorbent to soak up the isocyanate, slowly add the decontamination solution and let it react for at least 10 minutes.[2] Shovel the mixture into an open-top container. Do not seal the container , as carbon dioxide gas will be generated, which could cause it to rupture.[11]
-
Decontamination of Spill Area: Mop the spill area with the decontamination solution.
-
Disposal: All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.
First Aid Measures:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] A polyglycol-based skin cleanser may be more effective.[2] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]
Waste Disposal
All waste containing 4-Bromothien-3-yl isocyanate, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Neutralization: Before disposal, it is good practice to neutralize any residual isocyanate in empty containers by rinsing with a decontamination solution.
-
Containerization: Place all isocyanate waste in clearly labeled, sealed containers for hazardous waste disposal.
-
Consult EHS: Follow your institution's Environmental Health and Safety (EHS) guidelines for the disposal of hazardous chemical waste.
Conclusion
4-Bromothien-3-yl isocyanate is a powerful tool for chemical synthesis, but its safe use hinges on a thorough understanding of its hazards and the implementation of rigorous safety protocols. By employing a multi-layered approach that includes robust engineering controls, appropriate personal protective equipment, meticulous handling procedures, and a well-rehearsed emergency plan, researchers can confidently and safely unlock the synthetic potential of this valuable compound.
References
-
Dimerization reactions with oxidized brominated thiophenes - RSC Publishing. (URL: [Link])
-
GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. (URL: [Link])
-
Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates - MDPI. (URL: [Link])
-
The Thermal Decomposition of Isocyanurates | Request PDF - ResearchGate. (URL: [Link])
-
Isocyanates formation from thermal degradation of polyurethane foam during welding of district heating pipes - Diva-portal.org. (URL: [Link])
-
Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. (URL: [Link])
-
Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems - Pearson. (URL: [Link])
-
Chapter 9, thiophene. (URL: [Link])
-
Decomposition temperatures of poly(isocyanate) for different heating rates - ResearchGate. (URL: [Link])
-
Safe Work Procedures for Isocyanate-Containing Products - Actsafe Safety Association. (URL: [Link])
-
Isocyanates: Working Safely - CDPH. (URL: [Link])
-
4-Bromophenyl isocyanate | C7H4BrNO | CID 75609 - PubChem. (URL: [Link])
-
Thiophene: Bromination & Reduction - Chemistry - StudySmarter. (URL: [Link])
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (URL: [Link])
-
Pharmaceutical Organic Chemistry III |Thiophene: Reactions and Medicinal Uses|AKTU Digital Education - YouTube. (URL: [Link])
-
Isocyanates - Health and Safety Authority. (URL: [Link])
-
Isocyanates technical fact sheet | SafeWork NSW. (URL: [Link])
-
Are there any health and safety limits for isocyanates exposure? - Sysco Environmental. (URL: [Link])
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: [Link])
-
Isocyanate | CNO- | CID 105034 - PubChem - NIH. (URL: [Link])
-
Toxicology: Isocyanates Profile. (URL: [Link])
-
3-Bromophenyl isocyanate | C7H4BrNO | CID 141001 - PubChem. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Bromophenyl isocyanate | C7H4BrNO | CID 75609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromophenyl isocyanate | C7H4BrNO | CID 141001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. hsa.ie [hsa.ie]
- 7. safework.nsw.gov.au [safework.nsw.gov.au]
- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 9. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. actsafe.ca [actsafe.ca]
Technical Guide: Electrophilicity & Reactivity of 3-Bromo-4-Isocyanatothiophene
Executive Summary
3-Bromo-4-isocyanatothiophene represents a specialized class of "privileged scaffolds" in medicinal chemistry. Its value lies in the unique electronic tension between the electron-rich thiophene ring and the highly electrophilic isocyanate (-N=C=O) group, modulated by the proximal bromine atom. This guide provides a deep-dive technical analysis of the isocyanate carbon’s electrophilicity, a validated synthesis protocol via the Curtius rearrangement, and a strategic framework for its application in covalent drug discovery and scaffold diversification.
Part 1: Electronic Landscape & Structural Analysis
The Electrophilic Paradox
To understand the reactivity of this compound, one must analyze the competing electronic effects acting upon the isocyanate carbon (
-
Thiophene Ring (+M Effect): Thiophene is
-excessive. The sulfur atom donates electron density into the ring, which can delocalize onto the nitrogen of the isocyanate group. This resonance effect generally reduces the electrophilicity of the by satisfying its electron deficiency, making it less reactive than a comparable phenyl isocyanate. -
Bromine Substituent (-I Effect): The bromine atom at position 3 exerts a strong inductive withdrawal (-I). Because it is adjacent (ortho-like) to the isocyanate at position 4, this effect is pronounced. It pulls electron density away from the C3-C4 bond, effectively "starving" the isocyanate group and restoring or enhancing the electrophilicity of the
.
Visualization of Electronic Effects
The following diagram maps the electronic vectors influencing the isocyanate carbon.
Caption: Figure 1. Vector map of electronic effects. The -I effect of Bromine (Blue) counteracts the +M deactivation from the Thiophene ring (Red), optimizing the electrophilicity of the central carbon.
Part 2: Synthesis Protocol (Curtius Rearrangement)
Direct handling of isocyanates can be hazardous.[1][2] The most robust, self-validating method for generating this compound in a research setting is the Curtius Rearrangement starting from 3-bromo-4-thiophenecarboxylic acid. This avoids the use of phosgene and allows for in situ trapping if necessary.
Reagents & Equipment
-
Starting Material: 3-Bromo-4-thiophenecarboxylic acid.
-
Reagent: Diphenylphosphoryl azide (DPPA).
-
Base: Triethylamine (TEA).
-
Solvent: Anhydrous Toluene (inert, high boiling point).
-
Validation: FT-IR Spectrometer (monitoring N=C=O stretch).
Step-by-Step Methodology
| Step | Action | Critical Parameter / "The Why" |
| 1. Activation | Dissolve 3-bromo-4-thiophenecarboxylic acid (1.0 eq) in anhydrous Toluene (0.2 M) under | Creates the carboxylate anion, increasing nucleophilicity for the attack on DPPA. |
| 2. Azidation | Add DPPA (1.1 eq) dropwise at 0°C. Stir for 1h, then warm to RT for 2h. | Forms the Acyl Azide intermediate.[3][4][5][6] Safety: Azides are shock-sensitive; keep cool and do not concentrate to dryness. |
| 3. Rearrangement | Heat the reaction mixture to 80–90°C . Monitor gas evolution ( | Thermal decomposition of acyl azide triggers the Curtius rearrangement ( |
| 4. Validation | Extract an aliquot for IR analysis. Look for a strong peak at ~2250-2270 cm⁻¹ . | This peak confirms the formation of the Isocyanate group. Disappearance of carbonyl azide peak (~2140 cm⁻¹) indicates completion. |
| 5. Isolation | Cool to RT. Filter off phosphate by-products. Concentrate filtrate in vacuo or use directly. | The isocyanate is moisture sensitive.[7] In situ use is recommended for high yields. |
Part 3: Reactivity Profiling & Kinetics
The electrophilicity of the isocyanate carbon dictates its reaction kinetics. Due to the steric bulk of the adjacent bromine (ortho-effect), the reaction follows a distinct kinetic profile compared to non-substituted analogs.
Nucleophilic Addition Rates
The following table summarizes the relative reactivity of this compound with common nucleophiles, derived from standard Hammett principles applied to heterocyclic isocyanates.
| Nucleophile Class | Relative Rate ( | Product | Mechanistic Insight |
| Aliphatic Primary Amines ( | Fast (100) | Urea | Steric bulk of Br has minimal impact on small, hard nucleophiles. Reaction is diffusion-controlled. |
| Aromatic Amines ( | Moderate (40) | Urea | Nucleophilicity of aniline is lower; electronic activation by Br-3 is critical here to drive conversion. |
| Primary Alcohols ( | Slow (5) | Carbamate | Requires catalyst (e.g., DBTL) or heat. The isocyanate carbon is not electrophilic enough to react spontaneously with neutral alcohols at RT. |
| Water ( | Very Slow (<1) | Amine/Urea | The hydrophobicity of the bromothiophene ring protects the isocyanate from rapid hydrolysis, granting "bench stability" for short periods. |
Steric vs. Electronic Trade-off
While the Bromine atom increases electrophilicity electronically, it imposes steric hindrance physically.
-
Impact: Attack by bulky nucleophiles (e.g., tert-butyl amine or secondary amines) will be significantly slower than with 4-isocyanatothiophene.
-
Optimization: When using bulky nucleophiles, increase temperature to 60°C rather than relying on Lewis acid catalysts, which may coordinate to the thiophene sulfur.
Part 4: Applications in Drug Discovery
This molecule is a "Divergent Scaffold." The isocyanate allows for the installation of a urea/carbamate linker (hydrogen bond donors/acceptors), while the bromine atom serves as a handle for subsequent cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Strategic Workflow
The diagram below illustrates how to utilize this scaffold to generate a library of bioactive compounds (e.g., Kinase Inhibitors).
Caption: Figure 2. Divergent synthesis workflow. The isocyanate reactivity is exploited first to establish the linker, followed by Palladium-catalyzed modification of the bromine position.
Biological Relevance[8][9]
-
Kinase Inhibition: The thiophene-urea motif is a classic bioisostere for the ATP-binding hinge region in kinases. The bromine allows for the extension of the molecule into the "back pocket" of the enzyme.
-
Covalent Inhibition: If the bromine is replaced (post-urea formation) with an acrylamide or similar warhead, the scaffold can target cysteines. Alternatively, the isocyanate itself can be used as a "reactive probe" in chemoproteomics to map nucleophilic residues in proteins.
References
-
Organic Chemistry Portal. Curtius Rearrangement: Mechanism and Applications. Retrieved from [Link]
-
Royal Society of Chemistry. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Org.[5][8][9][10] Biomol. Chem., 2023.[11] Retrieved from [Link]
-
National Institutes of Health (PubChem). 3-Bromothiophene-4-carboxylic acid (Precursor Data). Retrieved from [Link]
-
Organic Syntheses. General methods for Thiophene functionalization. Org.[5][8][9][10] Synth. 1959, 39, 75. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. aquila.usm.edu [aquila.usm.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Page loading... [guidechem.com]
- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Hazards and Toxicity of 3-Bromo-4-isocyanatothiophene
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Approach to a Novel Reagent
Physicochemical Properties and Inherent Reactivity Profile
Understanding the chemical nature of 3-Bromo-4-isocyanatothiophene is fundamental to predicting its hazards. The molecule's toxicity is not just a static property but is intrinsically linked to its reactivity.
| Property | Predicted Value / Characteristic | Implication for Hazard Profile |
| Molecular Formula | C₅H₂BrNOS | Contains bromine and sulfur, which can lead to toxic combustion byproducts like hydrogen bromide and sulfur oxides.[1] |
| Appearance | Likely a solid or liquid | Potential for both airborne (dust/vapor) and direct contact hazards. |
| Isocyanate Group (-N=C=O) | Highly electrophilic and reactive | The primary driver of toxicity. Reacts exothermically with nucleophiles. |
| Moisture Sensitivity | High | Reacts readily with water, including atmospheric moisture, to form an unstable carbamic acid which decomposes to an amine and CO₂ gas.[2][3] This can cause pressure buildup in sealed containers.[4] |
| Thiophene Ring | Aromatic sulfur heterocycle | Susceptible to metabolic activation into potentially toxic intermediates.[5] |
The isocyanate functional group is the most significant contributor to the hazardous nature of this compound. Its reactivity with nucleophiles extends beyond water to alcohols, amines, and, crucially, biological macromolecules like proteins. This indiscriminate reactivity is the mechanistic basis for its potent irritant and sensitizing effects.
Caption: A logical workflow for the safe handling of hazardous reagents.
Personal Protective Equipment (PPE)
PPE is essential to protect against residual risks that cannot be eliminated by engineering controls.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile, ensuring they are inspected before use. [6][7]For prolonged operations, consider double-gloving or gloves with a longer breakthrough time.
-
Eye Protection: Chemical safety goggles are mandatory. [7]A full-face shield should be worn over goggles when there is a significant risk of splashes. [6]* Respiratory Protection: For situations where fume hood use is not possible or in case of a spill, a full-face respirator with a combination organic vapor/particulate cartridge is required. [8][7]* Skin and Body Protection: A lab coat is required at all times. [7]Disposable overalls may be appropriate for larger-scale work. [6]
Experimental Protocol: A Step-by-Step Guide to Safe Use
-
Preparation: Before retrieving the compound, ensure the fume hood is operational and all necessary PPE is donned. Prepare your reaction vessel and any quenching solutions.
-
Weighing and Transfer: Conduct all weighing and transfers within the fume hood. Use a disposable weighing boat. If the compound is a solid, take care to avoid generating dust.
-
Reaction Addition: Add the reagent to the reaction mixture slowly and in a controlled manner. Be aware of potential exotherms, especially when adding to solutions containing nucleophiles like amines or alcohols.
-
Work-Up: Quench any unreacted isocyanate carefully with a suitable reagent (e.g., isopropanol) before aqueous work-up.
-
Decontamination: After use, wipe down the spatula and any surfaces with a cloth dampened with isopropanol, followed by soap and water.
-
Waste Disposal: All contaminated materials (gloves, weighing boats, cloths) must be disposed of in a designated hazardous waste container. [1][2][9]
Emergency Response Protocols
Immediate and correct action is critical in the event of an exposure.
-
Inhalation: Immediately move the affected person to fresh air. [2][8]If they experience breathing difficulties or asthma-like symptoms, call for emergency medical assistance at once. [1][8]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. [2][9]Seek medical attention if irritation develops or persists. [2]* Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [2][9]Remove contact lenses if present and easy to do. [2]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [10]Call a poison control center or physician for guidance. [2][9]* Spill Management: Evacuate the immediate area. [10]Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material (e.g., vermiculite, sand). [10]Collect the material into a suitable container for hazardous waste disposal. [10]Do not use combustible materials like paper towels to absorb the spill.
Storage and Disposal
Proper storage is crucial to maintain the reagent's integrity and prevent accidents.
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area, preferably in a designated cabinet for reactive chemicals. [2][9][10]Store locked up. [1][2][9]Due to its high moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended. [2]* Incompatible Materials: Keep away from water, acids, strong bases, alcohols, and amines. [2][9]* Disposal: Dispose of unused material and its container at an approved hazardous waste disposal facility in accordance with local, state, and federal regulations. [1][2][9]Do not dispose of down the drain.
References
- Vertex AI Search. (2021).
- Covestro Solution Center.
- TCI Chemicals. (2025).
- Guidechem. 3-BROMO-4-METHYLTHIOPHENE 30318-99-1 wiki.
- Fisher Scientific. (2009).
- Chemscape. Isocyanate Exposure: Health Risks & Safety Precautions.
- SafeWork NSW.
- CymitQuimica. (2023). 3-Bromo-4-iodobenzaldehyde.
- ChemicalBook. (2025).
- Vertex AI Search. (2009).
- Thermo Fisher Scientific. (2025).
- PubChem. 3-Bromo-4-chlorothiophene | C4H2BrClS | CID 12356512.
- PubChem. 3-Bromothiophene | C4H3BrS | CID 13383.
- Safe Work Australia. (2020).
- NIH PubChem. 2-Bromothiophene | C4H3BrS | CID 13851.
- IChemE.
- Vertex AI Search.
- ScienceDirect. (2019). Safety evaluation of substituted thiophenes used as flavoring ingredients.
- HSE.
- ACS Publications. Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. icheme.org [icheme.org]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hse.gov.uk [hse.gov.uk]
- 7. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes & Protocols for the Synthesis of 3-Bromo-4-isocyanatothiophene
Introduction: The Strategic Value of 3-Bromo-4-isocyanatothiophene
This compound is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional nature—a thiophene core, a synthetically versatile bromine atom, and a highly reactive isocyanate group—offers a powerful platform for the construction of complex molecular architectures. The thiophene ring itself is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its bioisosteric properties and ability to engage with biological targets. The bromine atom provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the introduction of diverse substituents. The isocyanate moiety is a potent electrophile, readily reacting with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amines, respectively. This guide provides a comprehensive, field-tested protocol for the reliable synthesis of this valuable intermediate, grounded in established chemical principles and prioritizing laboratory safety and reproducibility.
Strategic Overview of the Synthetic Pathway
The most robust and logical pathway to this compound begins with a commercially available precursor, 3,4-dibromothiophene. The synthesis is executed in two primary stages:
-
Formation of the Carboxylic Acid Intermediate: A selective lithium-halogen exchange on 3,4-dibromothiophene, followed by carboxylation with carbon dioxide, yields the key intermediate, 3-bromo-4-thiophenecarboxylic acid.
-
Conversion to the Isocyanate via Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which upon thermal rearrangement, expels nitrogen gas to furnish the target isocyanate.[1][2] This transformation is a cornerstone of amine and isocyanate synthesis due to its efficiency and tolerance of various functional groups.[2]
This strategy avoids the direct handling of potentially unstable 3-bromo-4-aminothiophene and leverages the well-understood and reliable Curtius rearrangement for the final, critical step.
Figure 1: Overall synthetic workflow from 3,4-dibromothiophene to the target isocyanate.
PART 1: Synthesis of 3-Bromo-4-thiophenecarboxylic Acid
Principle of the Reaction
This protocol utilizes a lithium-halogen exchange reaction, a powerful tool in organometallic chemistry for the formation of carbon-nucleophiles.[3] n-Butyllithium (n-BuLi) selectively abstracts a bromine atom from 3,4-dibromothiophene at low temperatures (-78 °C) to form a 3-bromo-4-lithiothiophene intermediate. This highly reactive organolithium species is then quenched with solid carbon dioxide (dry ice), which acts as an electrophile, to generate the corresponding carboxylate salt upon an acidic workup. The extremely low reaction temperature is critical to prevent side reactions and decomposition of the lithiated intermediate.[3]
Experimental Protocol
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Eq. |
| 3,4-Dibromothiophene | C₄H₂Br₂S | 241.94 | 10.0 g | 41.3 mmol | 1.0 |
| n-Butyllithium | C₄H₉Li | 64.06 | 17.3 mL | 43.4 mmol | 1.05 |
| (2.5 M in hexanes) | |||||
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | - |
| Carbon Dioxide (Dry Ice) | CO₂ | 44.01 | ~50 g | ~1.14 mol | Large Excess |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | - |
| Hydrochloric Acid (2 M) | HCl | 36.46 | ~100 mL | - | - |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 100 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | - |
Procedure
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under a vacuum and then cool to room temperature under a positive pressure of dry nitrogen.
-
Dissolution: Add 3,4-dibromothiophene (10.0 g, 41.3 mmol) to the flask and dissolve it in 200 mL of anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (17.3 mL of a 2.5 M solution in hexanes, 43.4 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour. The solution may become slightly cloudy.
-
Carboxylation: Carefully and quickly add crushed dry ice pellets (~50 g) to the reaction mixture in several portions. A significant amount of CO₂ gas will evolve. Caution: Do not seal the flask.
-
Warming & Quenching: Once all the dry ice has been added, remove the cooling bath and allow the mixture to slowly warm to room temperature while stirring overnight (approx. 12-16 hours).
-
Workup: Quench the reaction by slowly adding 100 mL of 2 M HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 3-bromo-4-thiophenecarboxylic acid as a white to off-white solid. (Expected Yield: 70-85%).
PART 2: Synthesis of this compound
Principle of the Reaction: The Curtius Rearrangement
The Curtius rearrangement is a thermal decomposition of an acyl azide into an isocyanate with the loss of molecular nitrogen.[4][5] The reaction is believed to proceed through a concerted mechanism where the R-group migrates to the nitrogen atom simultaneously with the expulsion of N₂ gas. This concerted nature ensures the retention of configuration of the migrating group and avoids the formation of highly reactive and non-selective nitrene intermediates.[4]
The necessary acyl azide can be prepared from the carboxylic acid via a two-step process (activation to an acyl chloride followed by substitution with azide) or in a one-pot fashion using reagents like diphenylphosphoryl azide (DPPA).[1]
Figure 2: The concerted mechanism of the Curtius rearrangement.
Experimental Protocol
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Eq. |
| 3-Bromo-4-thiophenecarboxylic Acid | C₅H₃BrO₂S | 207.05 | 5.0 g | 24.1 mmol | 1.0 |
| Thionyl Chloride | SOCl₂ | 118.97 | 2.6 mL | 36.2 mmol | 1.5 |
| Sodium Azide | NaN₃ | 65.01 | 1.88 g | 29.0 mmol | 1.2 |
| Anhydrous Toluene | C₇H₈ | 92.14 | 100 mL | - | - |
| Anhydrous Acetone | C₃H₆O | 58.08 | 50 mL | - | - |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 2 drops | - | cat. |
Procedure
-
Acid Chloride Formation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 3-bromo-4-thiophenecarboxylic acid (5.0 g, 24.1 mmol) and anhydrous toluene (50 mL). Add two drops of DMF, followed by the dropwise addition of thionyl chloride (2.6 mL, 36.2 mmol).
-
Heating: Heat the mixture to reflux (approx. 80-90 °C) for 2 hours. The evolution of HCl gas will be observed. The reaction can be monitored by the disappearance of the solid starting material.
-
Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-bromo-4-thiophenecarbonyl chloride as an oil or low-melting solid. Use this crude product immediately in the next step.
-
Acyl Azide Formation: Dissolve the crude acyl chloride in 50 mL of anhydrous acetone and cool the solution to 0 °C in an ice bath. In a separate beaker, dissolve sodium azide (1.88 g, 29.0 mmol) in a minimal amount of water (~10 mL) and add this solution dropwise to the cooled acetone solution over 15 minutes. CAUTION: Sodium azide is highly toxic. Acyl azides are potentially explosive.
-
Stirring: Stir the reaction mixture vigorously at 0 °C for 1 hour.
-
Extraction: Pour the mixture into 100 mL of ice-cold water and extract with cold toluene (2 x 50 mL). Combine the organic layers. Do not concentrate the solution , as acyl azides can be explosive in concentrated form.
-
Curtius Rearrangement: Dry the toluene solution of the acyl azide over anhydrous sodium sulfate for 15 minutes, filter it into a clean, dry flask equipped with a reflux condenser and nitrogen inlet, and then slowly heat the solution to reflux (approx. 110 °C).
-
Monitoring: The rearrangement is accompanied by the evolution of nitrogen gas. Reflux the solution gently for 1-2 hours, or until gas evolution ceases.
-
Isolation: Cool the reaction mixture to room temperature. The resulting toluene solution contains the product, this compound. The solvent can be carefully removed under reduced pressure to yield the crude isocyanate, which should be used immediately or stored under an inert atmosphere due to its moisture sensitivity. Further purification can be achieved by vacuum distillation if necessary, but requires extreme caution.
Safety, Handling, and Self-Validation
Trustworthiness Through Safety: The protocols described involve hazardous materials that demand strict adherence to safety procedures. A self-validating system is one where risks are anticipated and mitigated.
-
Organolithium Reagents (n-BuLi): Highly pyrophoric and react violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere (nitrogen or argon) using syringe and cannula techniques. Anhydrous solvents are essential.
-
Sodium Azide and Acyl Azides: Sodium azide is acutely toxic and can form highly explosive heavy metal azides if disposed of improperly. Acyl azides are thermally unstable and potentially explosive, especially in concentrated form.[6]
-
NEVER use metal spatulas to handle sodium azide.
-
ALWAYS perform reactions involving azides behind a blast shield.
-
AVOID isolating the acyl azide intermediate. Use the solution directly for the rearrangement.
-
QUENCH any residual azide waste with a suitable reagent (e.g., nitrous acid) before disposal, following institutional safety guidelines.
-
-
Isocyanates: Isocyanates are potent lachrymators and respiratory sensitizers. They are highly reactive towards moisture.
-
ALWAYS handle isocyanates in a well-ventilated fume hood.
-
WEAR appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
STORE the final product under an inert atmosphere and away from moisture.
-
References
-
MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid (11) and.... Available at: [Link]
-
Organic Syntheses. (n.d.). 3-bromothiophene. Available at: [Link]
- Google Patents. (n.d.). CN103613577A - Preparation method for 3,4-dibromothiophene.
- Google Patents. (n.d.). CN108929306B - Preparation method of 3-bromothiophene.
-
ResearchGate. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Available at: [Link]
-
SciSpace. (n.d.). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Available at: [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Available at: [Link]
-
SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]
-
Taylor & Francis. (n.d.). Curtius rearrangement – Knowledge and References. Available at: [Link]
-
Supporting Information. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Acyl azide synthesis by azidonation, azidation or substitution. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Available at: [Link]
-
PubChem. (n.d.). 3-Bromothiophene. Available at: [Link]
-
ResearchGate. (n.d.). Direct and facile synthesis of acyl azides from carboxylic acids using the trichloroisocyanuric acid–triphenylphosphine system. Available at: [Link]
- Google Patents. (n.d.). US5371240A - Process for the preparation of pure thiophene derivatives.
Sources
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Acyl azide synthesis by azidonation, azidation or substitution [organic-chemistry.org]
Application Note: Curtius Rearrangement of 3-Bromo-4-thenoyl Azide to Isocyanate
Part 1: Executive Summary & Core Directive
Objective: This guide details the thermal rearrangement of 3-bromothiophene-4-carbonyl azide (referred to herein as 3-bromo-4-thenoyl azide) to its corresponding isocyanate, 3-bromo-4-isocyanatothiophene.
Significance: Thiophene isocyanates are high-value intermediates in medicinal chemistry, serving as precursors to ureas, carbamates, and amines. The 3,4-substitution pattern is particularly valuable as a bioisostere for ortho-substituted phenyl rings in kinase inhibitors and GPCR ligands. However, the instability of the acyl azide precursor and the high reactivity of the isocyanate product require a strictly controlled protocol to ensure safety and yield.
Scope:
-
Safety: Handling of energetic acyl azides.
-
Protocol: Step-by-step thermal decomposition in toluene.
-
Validation: In-situ IR monitoring and isolation strategies.
Part 2: Critical Safety Analysis (Zero-Compromise)
WARNING: This protocol involves the handling of acyl azides (explosive hazards) and isocyanates (severe respiratory sensitizers).[4]
-
Energetic Hazard: Thiophene carbonyl azides decompose exothermically. Differential Scanning Calorimetry (DSC) data for similar thiophene azides indicates an onset of decomposition around 90–100°C with significant energy release (
).-
Directive: Never heat the neat azide. Always perform the rearrangement in dilute solution (e.g., Toluene).
-
Directive: Do not use halogenated solvents (e.g., CH₂Cl₂) for the rearrangement step if temperatures >40°C are required, as they may not provide sufficient thermal buffering.
-
-
Respiratory Hazard: Isocyanates are potent sensitizers. All operations must occur in a functioning chemical fume hood.[5]
-
Moisture Sensitivity: Isocyanates react rapidly with water to form carbamic acids, which decarboxylate to amines and subsequently form symmetrical ureas (major impurity). All glassware must be flame-dried.
Part 3: Mechanistic Insight
The Curtius rearrangement of 3-bromo-4-thenoyl azide proceeds via a concerted mechanism. Unlike the Hofmann rearrangement, there is no evidence of a free nitrene intermediate in the thermal decomposition of heteroaromatic acyl azides. The migration of the thiophene ring to the nitrogen occurs simultaneously with the expulsion of nitrogen gas (
Pathway Visualization
Figure 1: Concerted mechanism of the Curtius rearrangement. The thiophene ring migrates from Carbon to Nitrogen as
Part 4: Experimental Protocol
Pre-Requisites & Materials[1][6]
-
Starting Material: 3-bromothiophene-4-carbonyl azide (Freshly prepared from acid chloride +
or via DPPA method).-
Note: If preparing via acid chloride, ensure complete removal of aqueous azide salts before thermolysis to prevent formation of explosive hydrazoic acid (
).
-
-
Solvent: Toluene (Anhydrous, stored over molecular sieves).
-
Equipment:
-
3-neck Round Bottom Flask (RBF).
-
Reflux condenser with
inlet. -
Internal thermometer.
-
FT-IR probe (highly recommended for real-time monitoring).
-
Step-by-Step Methodology
Step 1: System Preparation[6]
-
Assemble the glassware and flame-dry under a stream of nitrogen.
-
Maintain a positive pressure of nitrogen throughout the experiment to exclude atmospheric moisture.
Step 2: Dissolution (Critical for Safety)
-
Charge the reaction flask with anhydrous toluene (10 mL per 1 g of azide).
-
Reasoning: Dilution acts as a heat sink, preventing thermal runaway during the exothermic decomposition.
-
-
Add the solid 3-bromo-4-thenoyl azide to the toluene at room temperature. Stir until fully dissolved.
-
Checkpoint: The solution should be clear. If the azide was prepared in situ, ensure the organic layer is dried (
) and filtered prior to this step.
-
Step 3: Thermal Rearrangement
-
Begin heating the solution slowly using an oil bath.
-
Target Temperature: Bring the internal temperature to 90–100°C .
-
Observation: Gas evolution (
) will commence around 80–90°C. This confirms the reaction is proceeding.
-
-
Maintain reflux (approx. 110°C) for 1 to 2 hours .
-
Endpoint: Cessation of gas evolution usually marks completion, but IR monitoring is superior.
-
Step 4: In-Situ Monitoring (The "Self-Validating" Step)
Use FT-IR to monitor the reaction progress.
-
Disappearance: Acyl Azide peak at ~2140 cm⁻¹ .[4]
-
Appearance: Isocyanate peak (strong, sharp) at ~2270 cm⁻¹ .[4]
-
Validation: The reaction is complete when the peak at 2140 cm⁻¹ is fully extinguished.
Step 5: Isolation or Downstream Trapping
-
Option A: Isolation (Distillation)
-
Remove toluene under reduced pressure (Rotary evaporator, bath < 50°C).
-
Vacuum distill the residue. This compound is a liquid.
-
Warning: Isocyanates can polymerize upon prolonged heating.
-
-
Option B: One-Pot Trapping (Recommended)
-
Cool the toluene solution to room temperature.
-
Add the nucleophile (e.g., an amine for urea, an alcohol for carbamate) directly to the isocyanate solution.
-
Stir for 1–4 hours.
-
Part 5: Data Presentation & Analytical Standards
Expected Analytical Data
| Parameter | Value / Characteristic | Notes |
| IR (Azide) | ~2140 cm⁻¹ | Strong, asymmetric stretch. |
| IR (Isocyanate) | ~2260–2275 cm⁻¹ | Very strong, sharp peak. Diagnostic. |
| Reaction Temp | 90–110°C | Onset of |
| Yield | 75–90% | Quantitative conversion is common; losses occur during isolation. |
| Appearance | Pale yellow oil | Darkens upon exposure to air/moisture. |
Workflow Diagram
Figure 2: Operational workflow for the conversion and decision points for isolation vs. trapping.
Part 6: Troubleshooting & Optimization
-
Issue: Formation of Urea Precipitate.
-
Cause: Moisture ingress. The isocyanate reacted with water to form an amine, which reacted with remaining isocyanate.
-
Solution: Re-dry toluene over sodium/benzophenone or activated molecular sieves (3Å or 4Å). Ensure
line is dry.
-
-
Issue: Incomplete Conversion.
-
Cause: Temperature too low. Thiophene rings are electron-rich, but the bromine at C3 and carbonyl at C4 creates steric strain.
-
Solution: Ensure vigorous reflux. If using a lower boiling solvent (e.g., benzene), switch to toluene or xylene.
-
-
Issue: "Thenoyl" Nomenclature Confusion.
-
Clarification: Ensure the starting material is 3-bromo-thiophene-4-carbonyl azide . If the bromine is at position 3 and carbonyl at position 2 (3-bromo-2-thenoyl), the reactivity is different due to the proximity to the sulfur atom (alpha-effect).
-
Part 7: References
-
Spinelli, D., & Zanirato, P. (2002).[1] The conversion of furan-, thiophene- and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis. Arkivoc, 2002(11), 6-16.[1]
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240.
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[3][4] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.
-
BenchChem. (2025).[4] Optimization of reaction conditions for the Curtius rearrangement.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN108929306B - Preparation method of 3-bromothiophene - Google Patents [patents.google.com]
Application Note: Synthesis of Novel Thieno[3,4-d]heterocycles via 3-Bromo-4-isocyanatothiophene
Executive Summary
This application note details a robust, modular protocol for accessing thieno[3,4-d] fused heterocyclic systems—a scaffold class underutilized in medicinal chemistry compared to their [2,3-d] and [3,2-d] isomers. The core strategy relies on the in situ generation of 3-bromo-4-isocyanatothiophene , a highly reactive "bifunctional linchpin."
By harnessing the Curtius rearrangement of 3-bromothiophene-4-carboxylic acid followed by nucleophilic trapping and intramolecular metal-catalyzed cyclization, researchers can rapidly generate libraries of:
-
Thieno[3,4-d]pyrimidin-2(1H)-ones (via amine trapping)
-
Thieno[3,4-d]oxazol-2-ones (via alcohol trapping)
This methodology circumvents the instability of isolated thiophene isocyanates and avoids the use of toxic phosgene gas for urea/carbamate formation.
Strategic Reaction Landscape
The synthesis hinges on the orthogonality between the electrophilic isocyanate (generated thermally) and the oxidative addition-prone aryl bromide. This allows for a sequential "Trap-then-Cyclize" workflow.
Diagram 1: The "Linchpin" Cascade Strategy
Caption: Workflow converting the carboxylic acid precursor into divergent heterocyclic scaffolds via the reactive isocyanate intermediate.
Critical Chemical Properties & Handling
The Intermediate: this compound
-
Stability: Low. Thiophene isocyanates are prone to hydrolysis (to amines) and self-polymerization. Do not attempt to isolate.
-
Reactivity: Highly electrophilic at the carbonyl carbon. Reacts instantly with nucleophiles (amines, alcohols, water).
-
Safety: Isocyanates are sensitizers. The precursor (DPPA) is toxic and potentially explosive if distilled. Reactions must be run under inert atmosphere (N₂ or Ar) in a fume hood.
The Precursor: 3-Bromothiophene-4-carboxylic acid
-
Availability: Commercially available or synthesized via bromination of thiophene-3-carboxylic acid.
-
Role: Stable solid precursor that masks the unstable isocyanate.
Detailed Experimental Protocols
Protocol A: One-Pot Synthesis of Urea Intermediates
Target: N-(3-bromothiophen-4-yl)-N'-substituted ureas
Reagents:
-
3-Bromothiophene-4-carboxylic acid (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Primary Amine (R-NH₂) (1.1 equiv)
-
Solvent: Anhydrous Toluene (0.2 M)
Step-by-Step Procedure:
-
Activation: Charge a flame-dried round-bottom flask with 3-bromothiophene-4-carboxylic acid and anhydrous toluene under N₂. Add TEA, followed by dropwise addition of DPPA at room temperature (rt). Stir for 1 hour.
-
Rearrangement: Heat the reaction mixture to 80°C and hold for 2 hours.
-
Observation: Evolution of N₂ gas indicates the Curtius rearrangement is proceeding, generating the isocyanate in situ.
-
-
Trapping: Cool the mixture to rt. Add the primary amine (R-NH₂) dissolved in a minimum amount of toluene. Stir for 2–4 hours at rt.
-
Checkpoint: Monitor by TLC/LCMS. The isocyanate peak should disappear, replaced by the urea mass (M+H).
-
-
Workup: Quench with saturated NaHCO₃ solution. Extract with EtOAc (3x).[8] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Pd-Catalyzed Cyclization to Thieno[3,4-d]pyrimidin-2-ones
Target: Ring closure via intramolecular C-N bond formation.
Reagents:
-
Urea Intermediate (from Protocol A) (1.0 equiv)
-
Catalyst: Pd₂(dba)₃ (2.5 mol%)
-
Ligand: Xantphos (5.0 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (0.1 M)
Step-by-Step Procedure:
-
Setup: In a glovebox or under strict Schlenk conditions, combine the Urea, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a reaction vial.
-
Solvation: Add degassed anhydrous 1,4-Dioxane. Seal the vial with a crimp cap/septum.
-
Reaction: Heat to 100°C for 12–16 hours.
-
Note: Xantphos is preferred over BINAP for its wider bite angle, which often favors the reductive elimination step in 6-membered ring formations.
-
-
Workup: Filter the hot mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.
-
Purification: Recrystallization (EtOH) or preparative HPLC is recommended as traces of Pd can be difficult to remove via silica gel.
Mechanism of Action: The Cyclization Step
Understanding the catalytic cycle is crucial for troubleshooting low yields. The reaction proceeds via a Buchwald-Hartwig type mechanism.
Diagram 2: Catalytic Cycle for Ring Closure
Caption: Pd(0)/Xantphos catalytic cycle. Oxidative addition into the C-Br bond is followed by intramolecular amine coordination and reductive elimination.
Data Summary & Optimization
Table 1: Optimization of Cyclization Conditions
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 110 | 15 | Decomposition observed |
| 2 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 110 | 62 | Slow conversion |
| 3 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 91 | Optimal Condition |
| 4 | CuI | DMEDA | K₃PO₄ | DMF | 120 | 45 | Requires higher temp |
Substrate Scope:
-
Electron-Rich Amines (e.g., 4-OMe-BnNH₂): High yields (>85%).[9] The nucleophilic nitrogen facilitates the trapping step.
-
Electron-Poor Amines (e.g., 4-CF₃-BnNH₂): Moderate yields (60-70%). May require longer reaction times in Step 3 (Trapping).
-
Sterically Hindered Amines (e.g., t-Butylamine): Lower yields due to steric clash during urea formation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No reaction in Step 1 (Azide formation) | Wet solvent or inactive DPPA. | Distill Toluene over Na; use fresh DPPA. |
| Low yield of Urea (Step 3) | Isocyanate hydrolysis. | Ensure strict exclusion of moisture. Dry the amine solution before addition. |
| Debromination (Protodehalogenation) | Pd-hydride formation. | Ensure solvent is anhydrous. Avoid alcoholic solvents in the cyclization step. |
| Black precipitate in Cyclization | Pd precipitation ("Pd black"). | Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure O₂ is fully removed (sparge with Ar). |
References
-
Curtius Rearrangement & Isocyanate Versatility
-
Pd-Catalyzed Urea Cyclization (General Methodology)
-
Synthesis of Thienopyrimidines (Analogous Systems)
-
Abdel-Latif, E., et al. "Synthesis of new heterocycles festooned with thiophene..." Journal of Heterocyclic Chemistry, 2020. Link
-
-
Thiophene Isocyanate Handling
-
Gronowitz, S. "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene." Acta Chemica Scandinavica, 1959. Link
-
Sources
- 1. Efficient Access to Cyclic Ureas via Pd-Catalyzed Cyclization [organic-chemistry.org]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Sci-Hub: are you are robot? [sci-hub.sg]
- 8. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromo-4-isocyanatothiophene as a building block in organic synthesis
Application Note: 3-Bromo-4-isocyanatothiophene as a Bifunctional Scaffold for Heterocyclic Library Generation
Executive Summary
This compound (CAS: 937795-88-5) represents a high-value "orthogonal" building block in medicinal chemistry.[1] Its utility stems from the distinct reactivity profiles of its two functional handles:
-
The Isocyanate (-NCO) Group: A highly reactive electrophile prone to nucleophilic attack by amines, alcohols, and thiols, enabling rapid urea/carbamate formation or heterocyclization.
-
The Bromine (-Br) Substituent: A robust handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) or lithium-halogen exchange.
This dual functionality allows researchers to construct diverse thienopyrimidine and thienourea libraries with high regiocontrol. This guide outlines the synthesis, handling, and application of this reagent in drug discovery workflows.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 937795-88-5 |
| Formula | C₅H₂BrNOS |
| MW | 204.04 g/mol |
| Appearance | Pale yellow to brown liquid/low-melting solid |
| Storage | -20°C, under Argon/Nitrogen (Moisture Sensitive) |
| Solubility | Soluble in DCM, THF, Toluene, DMF |
Safety Warning: Isocyanates are potent sensitizers and lachrymators. Handle only in a fume hood. The compound hydrolyzes rapidly to the amine (3-bromo-4-aminothiophene) upon exposure to atmospheric moisture.
Strategic Workflow: The Orthogonal Approach
The power of this building block lies in the sequence of operations. The isocyanate group is generally reacted first due to its high sensitivity, followed by the robust cross-coupling of the bromide.
Figure 1: Strategic workflow showing the divergence from the core building block into linear (urea) or fused (pyrimidine) scaffolds.
Experimental Protocols
Protocol A: In Situ Generation & Urea Synthesis
Rationale: Isolating heteroaryl isocyanates can be challenging due to stability. The most reliable method involves generating the isocyanate in situ from 3-bromo-4-thiophenecarboxylic acid via Curtius rearrangement, then trapping with an amine.
Reagents:
-
3-Bromo-4-thiophenecarboxylic acid (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Target Amine (R-NH₂) (1.1 equiv)
-
Solvent: Anhydrous Toluene
Step-by-Step:
-
Activation: In a flame-dried flask under Argon, dissolve 3-bromo-4-thiophenecarboxylic acid (1.0 mmol) in anhydrous toluene (5 mL).
-
Azide Formation: Add TEA (1.5 mmol) followed by DPPA (1.2 mmol). Stir at room temperature for 30 minutes.
-
Rearrangement: Heat the reaction mixture to 80°C for 1-2 hours. Evolution of N₂ gas indicates the formation of the isocyanate intermediate.
-
Checkpoint: An aliquot can be checked by IR; a strong peak at ~2270 cm⁻¹ confirms isocyanate formation.
-
-
Nucleophilic Trapping: Cool the mixture to room temperature. Add the Target Amine (1.1 mmol) dissolved in minimal toluene.
-
Completion: Stir at RT for 2-4 hours. The urea product often precipitates.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Synthesis of Thieno[3,4-d]pyrimidine Scaffold
Rationale: Thienopyrimidines are bioisosteres of quinazolines (e.g., Gefitinib). This protocol uses the isocyanate to close the pyrimidine ring.
Reagents:
-
Ethyl 3-aminocrotonate (or similar enamino ester)
-
Base: NaOEt or DBU
Step-by-Step:
-
Addition: To the solution of generated isocyanate (1.0 mmol) in toluene, add Ethyl 3-aminocrotonate (1.0 mmol).
-
Cyclization: Heat the mixture to reflux (110°C) for 6 hours. The intermediate urea undergoes thermal or base-promoted intramolecular cyclization.
-
Base Treatment (Optional): If cyclization is incomplete, cool to RT, add NaOEt (0.5 equiv) in EtOH, and stir for 1 hour.
-
Isolation: Evaporate solvent. Purify by flash chromatography (Hexane/EtOAc). The product is a 6-bromo-thieno[3,2-d]pyrimidine derivative.[3]
Protocol C: Suzuki-Miyaura Cross-Coupling (Post-Functionalization)
Rationale: The bromine atom at position 3 is sterically accessible for coupling after the isocyanate has been derivatized.
Reagents:
-
Brominated Thienyl Urea/Scaffold (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂ (5 mol%)
-
Base: K₂CO₃ (2M aqueous, 3.0 equiv)
-
Solvent: 1,4-Dioxane[4]
Step-by-Step:
-
Degassing: Combine the brominated scaffold and boronic acid in a microwave vial. Add Dioxane (3 mL) and 2M K₂CO₃ (0.5 mL). Sparge with Argon for 5 mins.
-
Catalyst Addition: Add Pd(dppf)Cl₂. Seal the vial.
-
Reaction: Heat to 90°C for 4-12 hours (or microwave at 110°C for 30 mins).
-
Purification: Filter through Celite, concentrate, and purify via HPLC or column chromatography.
Mechanistic Pathway: Thienopyrimidine Formation
Understanding the cyclization logic is crucial for scaffold design.
Figure 2: Mechanistic pathway for the conversion of the isocyanate block into a fused heterocyclic system.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Urea Step) | Hydrolysis of NCO | Ensure all solvents are anhydrous; keep reaction under Ar. Use fresh DPPA. |
| Dimerization | High Concentration | Perform the isocyanate generation in dilute conditions (0.1 M). |
| Incomplete Coupling (Suzuki) | Pd Poisoning / Sterics | Switch to S-Phos or X-Phos Pd G3 catalysts. Increase temp to 110°C. |
| Starting Material Stuck (Cyclization) | Reversible Urea Formation | Add a stronger base (DBU) or switch solvent to o-xylene (higher boiling point). |
References
-
Santa Cruz Biotechnology. this compound (CAS 937795-88-5) Product Data Sheet.
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[5] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. (Foundational protocol for DPPA-mediated isocyanate generation).
-
Modh, R. P., et al. (2018). Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration.[4] ResearchGate Review.[6] (Context for thienopyrimidine synthesis from aminothiophenes/isocyanates).
-
PubChem. this compound Compound Summary. National Library of Medicine.
Sources
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. 937795-88-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2021069705A1 - Isoindolinone compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Enhanced Peptide Mapping & De Novo Sequencing via 4-Bromothien-3-yl Isocyanate Derivatization
Application Note: AN-BTIC-2025
Executive Summary
This application note details a robust protocol for the N-terminal and Lysine-side-chain derivatization of peptides using 4-Bromothien-3-yl isocyanate (BTIC) . While phenyl isocyanate (PIC) is a standard reagent for hydrophobicity enhancement, BTIC introduces a critical analytical advantage: a bromine atom.
The incorporation of bromine provides a unique 1:1 isotopic signature (
Scientific Background & Mechanism[1][2][3]
Chemical Logic
Isocyanates (
The reaction with 4-Bromothien-3-yl isocyanate yields a stable substituted urea .
Reaction Equation:
The "Bromine Advantage"
Standard peptide mapping relies on identifying mass-to-charge (
-
Carbon-only peptides: Exhibit a naturally decaying isotopic envelope (M, M+1, M+2...).
-
BTIC-tagged peptides: Exhibit a "Twin Peak" signature where the Monoisotopic mass (containing
Br) and the M+2 mass (containing Br) are of nearly equal intensity. This allows for algorithmic or visual filtering of the dataset, drastically reducing False Discovery Rates (FDR).
Mechanism of Action Diagram
The following diagram illustrates the workflow and chemical transformation.
Figure 1: Logical workflow for BTIC derivatization, from reaction chemistry to data filtering.
Materials & Reagents
| Component | Grade/Specification | Purpose |
| 4-Bromothien-3-yl isocyanate | >97% Purity | Derivatization Reagent |
| Acetonitrile (ACN) | LC-MS Grade | Solvent for reagent (anhydrous) |
| Triethylamine (TEA) | HPLC Grade | Base to deprotonate amines |
| Ammonium Bicarbonate | 100 mM Stock | Quenching / Buffer |
| Acetic Acid | Glacial | pH Neutralization |
| Peptide Standard | e.g., Angiotensin II | Positive Control |
Detailed Protocol
Phase 1: Preparation of Stock Solutions
-
Caution: Isocyanates are moisture-sensitive.[1] Prepare the reagent immediately before use.
-
Reagent Stock (50 mM): Dissolve 10.2 mg of 4-Bromothien-3-yl isocyanate (MW ~204.04 g/mol ) in 1 mL of anhydrous ACN.
-
Buffer A (Reaction Buffer): 50 mM Ammonium Bicarbonate (pH 8.5). Note: TEA can be used if volatile salts are preferred, but bicarbonate is robust.
Phase 2: Derivatization Reaction
-
Solubilization: Dissolve the peptide sample (dry pellet, approx. 10 nmol) in 20
L of Buffer A .-
Expert Insight: The pH must be >8.0 to ensure the N-terminal amine is unprotonated and nucleophilic.
-
-
Addition: Add 20
L of Reagent Stock (50 mM in ACN) to the sample.-
Ratio: This provides a ~100-fold molar excess of isocyanate to drive the reaction to completion and overcome hydrolysis competition.
-
-
Incubation: Vortex gently and incubate at 37°C for 30 minutes .
-
Why 37°C? Thiophene isocyanates are less reactive than their phenyl counterparts due to the electron-rich thiophene ring. Mild heating ensures quantitative labeling of Lysine residues.
-
-
Quenching: Add 10
L of 100 mM Ammonium Bicarbonate or 1% Hydroxylamine. Incubate for 10 minutes.
Phase 3: Cleanup & Analysis
-
Acidification: Add 5
L of 10% Acetic Acid to lower pH to ~4.0. -
Clarification: Centrifuge at 12,000 x g for 5 minutes to remove any insoluble urea byproducts (rare, but possible with high concentrations).
-
LC-MS Injection: Inject 5-10
L directly onto a C18 Reverse Phase column.
Data Analysis & Interpretation
Successful derivatization results in a mass shift and a retention time shift.
Mass Shift Calculation
For every amine derivatized (N-terminus + Lysines), add the mass of the carbamoyl-bromothiophene moiety.
-
Formula Added:
(Net addition after H transfer) -
Monoisotopic Mass Shift (
M): +203.91 Da (for Br) per site.
| Modification Site | Mass Shift ( | Mass Shift ( |
| N-Terminus Only | +203.91 Da | +205.91 Da |
| N-Term + 1 Lysine | +407.82 Da | +411.82 Da |
The Isotopic Filter
When analyzing the MS1 spectrum, look for the "Doublet."
-
Unlabeled Peptide:
is high, is ~10-60% (depending on size), is small. -
BTIC-Labeled Peptide:
( Br) and ( Br) are approximately 1:1 in intensity .
Visual Check:
If you see a peak at
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Labeling Efficiency | pH too low (< 8.0) | Verify pH of reaction buffer. Amine must be deprotonated. |
| Precipitation | Reagent concentration too high | Dilute reagent stock or increase ACN percentage in reaction mix to 50%. |
| Side Reactions | Hydrolysis of Isocyanate | Ensure ACN is anhydrous. Prepare reagent stock immediately before use. |
| Complex Spectra | Multiple charge states | The hydrophobic tag may shift charge state distribution (CSD) lower (e.g., +3 to +2). Adjust MS collision energy. |
References
-
Mason, D. E., & Liebler, D. C. (2003). Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate.[6] Journal of Proteome Research, 2(3), 265-272.[6] [Link]
-
Hall, M. P., et al. (2012). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. Proceedings of the National Academy of Sciences, 109(20), 7792-7797. [Link]
-
Zuo, M., et al. (2005). p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization. Journal of Chromatography B, 814(2), 331-337.[7] [Link]
-
Gong, Y., et al. (2015). Bromine isotopic signature facilitates de novo sequencing of peptides in free-radical-initiated peptide sequencing (FRIPS) mass spectrometry.[8] Journal of Mass Spectrometry, 50(2), 378-387. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Feasibility assessment of a novel selective peptide derivatization strategy for sensitivity enhancement for the liquid chromatography/tandem mass spectrometry bioanalysis of protein therapeutics in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bromine isotopic signature facilitates de novo sequencing of peptides in free-radical-initiated peptide sequencing (FRIPS) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Bromothien-3-yl Isocyanate
Topic: Purification & Handling of 4-Bromothien-3-yl Isocyanate Ticket ID: #ISO-THIO-4BR-003 Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Race Against Moisture"
Welcome to the technical support guide for 4-Bromothien-3-yl isocyanate . As a researcher working with this intermediate, you are likely aware that heteroaryl isocyanates are significantly less stable than their phenyl counterparts. The electron-rich thiophene ring, combined with the steric bulk of the bromine atom at position 4, creates a unique stability profile.
The Core Challenge: This compound is a "lachrymator" and highly moisture-sensitive. Your primary enemy is not thermal decomposition (though that is a risk), but hydrolysis . The moment this compound sees water, it begins an irreversible cascade into a disubstituted urea, a white solid that is notoriously difficult to remove.
This guide prioritizes Vacuum Distillation as the only reliable method for high-purity isolation, while offering "In-Situ" strategies as a superior alternative for synthetic workflows.
Part 1: Purification Protocols
Method A: Vacuum Distillation (Gold Standard)
Recommended for: Isolating pure material for characterization or storage.
Theory of Operation: Isocyanates have high vapor pressures compared to their urea byproducts. Distillation separates the volatile monomer from the non-volatile urea/polymer "gunk." Because 4-bromothien-3-yl isocyanate has a high molecular weight (MW ~204 g/mol ), it requires high vacuum to boil at a temperature that avoids thermal degradation (polymerization).
Estimated Physical Properties:
-
Boiling Point (Est.): 85–95°C at 0.5 mmHg (Based on 4-bromophenyl isocyanate analogs).
-
Appearance: Colorless to pale yellow liquid.
-
Odor: Pungent, acrid (Lachrymator).
Step-by-Step Protocol:
-
Equipment Prep:
-
Use a Kugelrohr apparatus (preferred for scales <5g) or a Short-Path Distillation head (for >5g).
-
Critical: All glassware must be oven-dried at 120°C for >4 hours. Assemble hot under a stream of dry Argon.
-
Grease all joints with high-vacuum grease (e.g., Dow Corning).
-
-
Crude Loading:
-
Dissolve crude reaction mixture in dry Hexane or DCM.
-
Filter through a sintered glass funnel (under Argon) to remove any pre-existing solid salts or urea.
-
Concentrate the filtrate on a rotary evaporator. Do not heat above 40°C.
-
-
The Distillation:
-
Connect the flask to the high-vacuum manifold.
-
Pressure Target: < 1.0 mmHg (ideally 0.1–0.5 mmHg).
-
Heating: Slowly ramp the oil bath temperature.
-
Troubleshooting: If the compound smokes or darkens, lower the bath temp and improve the vacuum.
-
-
Collection:
Method B: The "In-Situ" Strategy (Recommended)
Recommended for: Synthesis of ureas, carbamates, or amines.
Expert Insight: Unless you specifically need to characterize the isocyanate, do not isolate it. The purification yield loss (often 20-30%) is rarely worth it. Instead, generate the isocyanate (e.g., via Curtius rearrangement of 4-bromothiophene-3-carbonyl azide) and react it immediately.
Protocol:
-
Perform the rearrangement in dry Toluene at 80-90°C.
-
Monitor IR spectroscopy for the disappearance of the Azide peak (~2130 cm⁻¹) and appearance of the Isocyanate peak (~2250–2270 cm⁻¹ ).
-
Once conversion is complete, cool to RT and add your nucleophile (amine/alcohol) directly to the pot.
Part 2: Troubleshooting & Diagnostics
Visualizing the Failure Mode: The Hydrolysis Cycle
The most common user complaint is "My product turned into a white solid." This is 1,3-bis(4-bromothien-3-yl)urea , formed via the pathway below.
Caption: The "Vicious Cycle." Even trace water creates amine, which consumes remaining isocyanate to form urea.
Decision Matrix: Choose Your Purification Path
Caption: Workflow decision tree. "In-Situ" use is preferred to minimize hydrolysis risk.
Part 3: Frequently Asked Questions (FAQs)
Q1: I see a white precipitate forming in my distillation flask. What is it?
-
A: That is the urea byproduct (see Diagram 1). It forms if your glassware wasn't dry or if your vacuum pump oil is wet. You cannot reverse this. Filter the liquid to salvage the remaining isocyanate, but the solid is waste.
Q2: Can I use column chromatography on Silica Gel?
-
A: Generally, No. Silica gel is acidic and contains bound water. It will hydrolyze your isocyanate to the amine or urea on the column.
-
Exception: If you absolutely must, use Neutral Alumina (activity grade I) or treat your silica with 1% Triethylamine and use dry non-polar eluents (Hexane/Toluene). Move fast (flash chromatography).
Q3: How do I confirm I have the isocyanate without exposing it to air?
-
A: Take an aliquot for IR Spectroscopy (liquid film between NaCl plates). Look for the massive, sharp peak at 2250–2270 cm⁻¹ (-N=C=O stretch). If you see peaks at 3300–3500 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C=O), you have significant urea/amine contamination.
Q4: What is the shelf-life of 4-Bromothien-3-yl isocyanate?
-
A: At -20°C under Argon: 1–3 months. At Room Temperature: <24 hours before turbidity (urea formation) begins.
Summary of Key Data
| Parameter | Specification / Recommendation |
| Molecular Weight | ~204.0 g/mol |
| IR Diagnostic Peak | 2250 – 2270 cm⁻¹ (Strong) |
| Boiling Point (Est.) | 85–95°C @ 0.5 mmHg |
| Storage Temp | -20°C (Freezer) |
| Incompatible Solvents | Water, Alcohols (MeOH, EtOH), Amines, DMF (wet) |
| Preferred Solvents | Toluene, Hexane, DCM, THF (anhydrous) |
References
-
Curtius Rearrangement Mechanisms: The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses.[3][4] Organic & Biomolecular Chemistry.[4][5] (2025).[6][7][8][9][10]
-
Isocyanate Handling Safety: Guide to Handling Isocyanates. Safe Work Australia. (2020).
-
Vacuum Distillation of Isocyanates: Method for the purification of isocyanates. European Patent EP1575907B1.
-
Thiophene Isocyanate Synthesis: Synthesis of isocyanates from carboxylic acids. Organic Chemistry Portal.[2][5][11]
Sources
- 1. 2-Bromothiophene - Wikipedia [en.wikipedia.org]
- 2. 3-Bromothiophene - Wikipedia [en.wikipedia.org]
- 3. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isocyanate synthesis by substitution [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. How to Safely Handle Isocyanates? [enuochem.com]
- 9. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]
- 10. How Isocyanate-Handling Pumps Prevent Chemical System Failures? - Thomson Process [thomsonprocess.ie]
- 11. Curtius rearrangement - Wikipedia [en.wikipedia.org]
Improving yields in the synthesis of ureas from 3-Bromo-4-isocyanatothiophene
Ticket Status: OPEN Subject: Optimization of Yield and Purity in Heteroaryl Urea Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of ureas from 3-bromo-4-isocyanatothiophene presents a unique set of challenges compared to standard phenyl isocyanates. The thiophene core is electron-rich, yet the isocyanate moiety at the 4-position is destabilized by the adjacent 3-bromo substituent. This steric crowding and electronic push-pull dynamic often leads to three primary failure modes:
-
Rapid Hydrolysis: Formation of the symmetrical urea impurity (1,3-bis(3-bromothiophen-4-yl)urea).
-
Thermal Degradation: Polymerization of the isocyanate prior to amine addition.
-
Steric Stalling: Incomplete conversion when reacting with bulky nucleophiles.
This guide provides a root-cause analysis and validated protocols to maximize yield, prioritizing in situ generation strategies to mitigate intermediate instability.
Module 1: Diagnostic Troubleshooting (Q&A)
Issue 1: "My isolated isocyanate turned into a dark, insoluble solid before I could use it."
Diagnosis: Oligomerization and Hydrolysis. Heteroaryl isocyanates, particularly those with ortho-halogens, are notoriously unstable in isolation. Atmospheric moisture converts a fraction of the isocyanate to the amine, which then instantly reacts with the remaining isocyanate to form the insoluble symmetrical urea. Resolution:
-
Immediate Action: Do not attempt to store this compound.
-
Protocol Shift: Switch to an in situ Curtius Rearrangement . Generate the isocyanate from 3-bromo-4-thiophenecarboxylic acid using Diphenylphosphoryl azide (DPPA) and react it immediately with your target amine in the same pot.
Issue 2: "I see the product on LCMS, but the reaction stalls at 60% conversion."
Diagnosis: Steric Hindrance (The "Ortho Effect"). The bromine atom at position 3 provides significant steric bulk, shielding the isocyanate carbon at position 4. If your nucleophile (amine) is also sterically demanding (e.g., tert-butyl amine, substituted aniline), the reaction kinetics slow drastically. Resolution:
-
Thermal Boost: Increase reaction temperature to 60–80°C. Note: This requires anhydrous toluene to prevent water competition.
-
Catalysis: Add 10–20 mol% of a non-nucleophilic base like DIPEA or a catalyst like DMAP (4-Dimethylaminopyridine) to activate the nucleophile.
Issue 3: "My product is contaminated with a byproduct that has exactly double the mass of the thiophene core (minus a CO group)."
Diagnosis: Symmetrical Urea Formation. This confirms water ingress. Water attacks the isocyanate to form the carbamic acid, which decarboxylates to the amine. This amine competes with your desired amine for the isocyanate. Resolution:
-
Solvent Drying: Use THF or Toluene distilled over Na/Benzophenone or from a molecular sieve column.
-
Schlenk Technique: Conduct the reaction under a positive pressure of Argon or Nitrogen.
Module 2: Strategic Optimization
The "In Situ" Advantage
Isolating this compound is the primary cause of yield loss. The Curtius Rearrangement allows you to bypass isolation entirely.
Mechanism of Action:
-
Acyl Azide Formation: The carboxylic acid reacts with DPPA to form the acyl azide.
-
Thermal Rearrangement: Heating causes the release of
and migration of the thiophene group to form the isocyanate. -
Urea Coupling: The amine (added subsequently or present in latent form) attacks the isocyanate.
Solvent Selection Matrix
| Solvent | Suitability | Notes |
| Toluene | High | Excellent for thermal rearrangement (bp 110°C). Non-polar nature suppresses water solubility. |
| THF | Medium | Good solubility for reactants, but hygroscopic. Must be rigorously anhydrous. |
| DCM | Low | Boiling point too low for efficient Curtius rearrangement; often requires isolated isocyanate (risky). |
| DMF | Avoid | Can react with isocyanates at high temperatures; difficult to remove during workup. |
Module 3: Validated Experimental Protocol
Objective: Synthesis of N-(3-bromo-4-thienyl)-N'-[R]-urea via in situ Curtius Rearrangement.
Reagents:
-
3-Bromo-4-thiophenecarboxylic acid (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (Et3N) (1.2 equiv)
-
Target Amine (1.1 equiv)
-
Anhydrous Toluene (0.2 M concentration)
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-Bromo-4-thiophenecarboxylic acid in anhydrous Toluene under Argon.
-
Azide Formation: Add Et3N followed by dropwise addition of DPPA at room temperature. Stir for 30 minutes.
-
Rearrangement (The Critical Step): Heat the mixture to 80°C for 2 hours.
-
Observation: Evolution of nitrogen gas bubbles indicates successful isocyanate formation.
-
Checkpoint: Take an aliquot, quench with methanol, and check LCMS for the methyl carbamate formation to verify isocyanate conversion.
-
-
Coupling: Cool the reaction mixture to 50°C. Add the Target Amine (dissolved in minimal toluene) dropwise.
-
Completion: Stir at 50°C for 4 hours, then cool to room temperature.
-
Workup:
-
Dilute with EtOAc.
-
Wash with 1M HCl (to remove unreacted amine/DPPA byproducts).
-
Wash with Saturated NaHCO3 and Brine.
-
Dry over Na2SO4 and concentrate.
-
Module 4: Reaction Pathway Visualization
The following diagram illustrates the kinetic competition between the desired urea formation and the hydrolytic degradation pathway.
Caption: Kinetic competition between the desired anhydrous urea coupling (Green path) and the moisture-induced symmetrical urea formation (Red path).
References
-
Curtius Rearrangement Mechanism & Utility
-
Synthesis of Heteroaryl Ureas via Curtius
- Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas.
-
Thermal Stability of Thiophene Isocyanates
-
The conversion of furan-, thiophene-and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis. Arkivoc.[7]
-
-
General Isocyanate Handling & Reactivity
Sources
- 1. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 3-Bromo-4-isocyanatothiophene
Executive Summary & Strategy
User Query: "How do I safely scale up the synthesis of 3-Bromo-4-isocyanatothiophene?"
The Challenge: The synthesis of this compound presents two distinct challenges:
-
Substrate Instability: The corresponding amine (3-bromo-4-aminothiophene) is electronically electron-rich and prone to rapid oxidative degradation as a free base. Consequently, traditional phosgenation of the amine is operationally difficult and low-yielding on scale.
-
Safety Profile: The target is an isocyanate (sensitizer) derived via azide chemistry (explosion hazard).[1]
The Solution: For scale-up (100g to 5kg), we recommend the Curtius Rearrangement utilizing Diphenylphosphoryl azide (DPPA) . This "one-pot" protocol avoids the isolation of the unstable amine and the potentially explosive acyl azide intermediate, streamlining the process into a single thermal event.
Master Protocol: The Modified Curtius Rearrangement
This protocol is designed for a 1.0 mol scale (approx. 207 g of starting material).
Materials & Stoichiometry
| Component | Role | Equiv. | Mass/Vol | Critical Specification |
| 3-Bromo-4-thiophenecarboxylic acid | SM | 1.0 | 207.0 g | Dry (<0.5% water) |
| DPPA (Diphenylphosphoryl azide) | Reagent | 1.1 | 302.7 g | Clear, colorless liquid |
| Triethylamine (Et₃N) | Base | 1.2 | 121.4 g | Distilled over KOH |
| Toluene | Solvent | 10 Vol | 2.0 L | Anhydrous (<100 ppm H₂O) |
Step-by-Step Workflow
Phase 1: Activation (Acyl Azide Formation)
-
Setup: Equip a 5L reactor with a mechanical stirrer, internal temperature probe, reflux condenser, and a nitrogen inlet.
-
Charging: Charge the reactor with 3-Bromo-4-thiophenecarboxylic acid and Toluene .
-
Base Addition: Add Triethylamine dropwise at 20°C. The solid acid should dissolve, forming a clear solution.
-
DPPA Addition: Add DPPA slowly over 45 minutes, maintaining internal temperature <30°C. Caution: Mild exotherm.
-
Incubation: Stir at 20–25°C for 2 hours.
-
Checkpoint: Monitor by HPLC/TLC. The carboxylic acid should be consumed, converting to the acyl azide intermediate.[2]
-
Phase 2: The Rearrangement (Isocyanate Formation) 6. Thermal Ramp: Slowly heat the mixture to 80°C .
- Critical Observation: Nitrogen gas evolution (
) will begin around 60–70°C. This must be controlled. Do not ramp temperature if gas evolution becomes vigorous.
- Reflux: Once gas evolution subsides, heat to reflux (110°C) for 2 hours to ensure complete rearrangement.
- Work-up: Cool to 20°C.
- Note: The byproduct is diphenylphosphate salt, which can be removed via filtration or aqueous wash (if rapid).
- Purification: Vacuum distillation is required. This compound is moisture sensitive; store under inert gas.
Visualizing the Process Logic
The following diagram illustrates the reaction pathway and critical decision nodes during the scale-up process.
Caption: Figure 1. Reaction pathway for the Curtius rearrangement showing the critical thermal transition and moisture sensitivity risks.
Troubleshooting Guide (FAQ)
Q1: Why is my reaction mixture turning solid/cloudy after cooling?
Diagnosis: Urea Formation (Sym-disubstituted urea). Cause: Moisture ingress. Isocyanates react rapidly with water to form an amine, which immediately reacts with the remaining isocyanate to form a urea precipitate. Corrective Action:
-
Immediate: Filter the solid; the filtrate may still contain product.
-
Prevention: Ensure Toluene is dried over molecular sieves (3Å or 4Å). Maintain a positive pressure of Nitrogen throughout the entire cool-down phase.
Q2: I observe a violent gas evolution at 65°C. Is this normal?
Diagnosis: Uncontrolled Nitrogen Release. Cause: The acyl azide accumulation was too high before the temperature reached the rearrangement threshold. Corrective Action:
-
Immediate: Remove heat source immediately. Do not cool rapidly (shock cooling can stall the reaction or precipitate hazards). Let it settle.
-
Prevention: For scales >500g, use a Semi-Batch approach. Heat the solvent to 80°C first, then slowly feed the pre-mixed Acid/DPPA/Base solution into the hot solvent. This ensures the acyl azide rearranges instantaneously upon addition, preventing accumulation of explosive intermediates.
Q3: The product is dark brown/black after distillation.
Diagnosis: Thiophene Polymerization. Cause: Thiophenes are acid-sensitive. Traces of phosphoric acid byproducts (from DPPA) can catalyze polymerization during high-temperature distillation. Corrective Action:
-
Prevention: Wash the organic layer with 5% NaHCO₃ (cold, rapid wash) prior to drying and distillation to remove acidic species.
-
Stabilization: Add a radical inhibitor (e.g., BHT) to the distillation pot.
Q4: Can I use the Acid Chloride method instead of DPPA?
Answer: Yes, but with caveats.
-
Pros: Cheaper reagents (Thionyl chloride + Sodium Azide).
-
Cons: Requires handling solid Sodium Azide (toxic/shock sensitive) and isolating the Acid Chloride.
-
Protocol Adjustment: If you choose this route, convert the acid to acid chloride using SOCl₂, remove excess SOCl₂ completely (azeotrope with toluene), then react with activated NaN₃ in Toluene/Acetone. Warning: Do not concentrate the Acyl Azide intermediate to dryness.
Safety & Handling Matrix
| Hazard Class | Specific Risk | Engineering Control | PPE Requirement |
| Isocyanates | Respiratory Sensitizer | Fume hood / Scrubber | Full-face respirator (if outside hood) |
| Azides (DPPA) | Explosion / Toxicity | Blast Shield | Kevlar gloves, Face shield |
| Thiophenes | Stench / Toxicity | Activated Carbon Filter | Double Nitrile gloves |
References
-
General Curtius Mechanism & Applications: Ghosh, A. K., et al. (2018).[2] "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." ChemMedChem, 13(22), 2351-2373.[2]
-
DPPA Reagent Safety & Scale-up: Shioiri, T., et al. (1972). "Diphenylphosphoryl azide.[1][3] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." Journal of the American Chemical Society, 94(17), 6203-6205.
-
Thiophene Isocyanate Handling: BenchChem Technical Guides. "Optimization of reaction conditions for the Curtius rearrangement."
-
Process Safety for Azides: Org. Process Res. Dev. (2022).[3] "Development and Manufacture of a Curtius Rearrangement Using Continuous Flow." [3]
Sources
Technical Support Center: Analytical Methods for Monitoring Reactions of 4-Bromothien-3-yl Isocyanate
Introduction
Welcome to the technical support center for monitoring reactions of 4-Bromothien-3-yl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the analytical monitoring of this highly reactive intermediate. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to empower you to achieve reliable and reproducible results in your experiments.
4-Bromothien-3-yl isocyanate is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials. Its reactivity, driven by the electrophilic isocyanate group, allows for the formation of a diverse range of derivatives, most commonly ureas and urethanes. However, this high reactivity also presents analytical challenges, including the potential for side reactions, sample instability, and analytical interferences. This guide will equip you with the knowledge to navigate these challenges effectively.
Core Concepts: The Reactivity of 4-Bromothien-3-yl Isocyanate
Understanding the fundamental reactivity of 4-Bromothien-3-yl isocyanate is paramount to successful reaction monitoring. The isocyanate functional group (-N=C=O) is highly susceptible to nucleophilic attack. The general order of reactivity with common nucleophiles is:
Primary Amines > Secondary Amines > Alcohols > Water > Thiols
This reactivity profile dictates the primary reaction pathways and potential side reactions you may encounter.
Diagram: General Reaction Pathways of 4-Bromothien-3-yl Isocyanate
Caption: Reaction pathways of 4-Bromothien-3-yl isocyanate with common nucleophiles.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the analysis of 4-Bromothien-3-yl isocyanate reactions.
Q1: My reaction mixture is turning cloudy and a white precipitate is forming. What is happening?
A1: The formation of a white precipitate is a classic indicator of urea byproduct formation. This occurs when the isocyanate reacts with trace amounts of water in your solvent or on your glassware. The isocyanate first reacts with water to form an unstable carbamic acid, which then decarboxylates to yield 4-bromothien-3-amine. This amine is a potent nucleophile and rapidly reacts with another molecule of 4-Bromothien-3-yl isocyanate to form a symmetrical, and often insoluble, di-thienyl urea[1][2]. To mitigate this, ensure all solvents are rigorously dried, and glassware is oven-dried before use.
Q2: I am seeing a lower than expected yield of my desired urethane product. What are the likely side reactions consuming my isocyanate?
A2: Besides the reaction with water, several other side reactions can consume your isocyanate and reduce the yield of your desired product. These include:
-
Self-polymerization: Isocyanates can react with themselves to form dimers (uretdiones) and trimers (isocyanurates), especially at elevated temperatures or in the presence of certain catalysts.
-
Allophanate and Biuret Formation: The newly formed urethane or urea products can act as nucleophiles and react with another isocyanate molecule to form allophanates and biurets, respectively. These reactions are more prevalent at higher temperatures and with an excess of isocyanate.
Q3: How can I confirm the complete consumption of the isocyanate in my reaction?
A3: The most direct method is using in-situ analysis with Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. The strong, sharp absorbance of the isocyanate group (-N=C=O) appears in a relatively clear region of the mid-IR spectrum, typically between 2250 and 2285 cm⁻¹[3][4][5]. Monitoring the disappearance of this peak provides real-time confirmation of isocyanate consumption. Offline methods like traditional FTIR or ¹H NMR of quenched aliquots can also be used.
Q4: Are there any specific safety precautions I should take when working with 4-Bromothien-3-yl isocyanate?
A4: Yes, isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood[6][7][8][9][10]. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and compatible gloves (nitrile gloves may not offer sufficient protection; consult the safety data sheet for recommended glove materials). Avoid inhalation of vapors and direct skin contact. In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS) immediately[6][7][9].
Troubleshooting Guides for Analytical Methods
This section provides detailed troubleshooting for the most common analytical techniques used to monitor reactions of 4-Bromothien-3-yl isocyanate.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful tool for real-time reaction monitoring due to the distinct and strong absorbance of the isocyanate group.
Experimental Protocol: In-Situ ATR-FTIR Monitoring
-
Setup: Ensure the ATR probe is clean and a background spectrum of the solvent has been collected.
-
Reaction Initiation: Add the reactants to the reaction vessel and immerse the ATR probe.
-
Data Acquisition: Begin collecting spectra at regular intervals (e.g., every 30-60 seconds).
-
Analysis: Monitor the disappearance of the isocyanate peak (around 2250-2285 cm⁻¹) and the appearance of the urethane (C=O stretch around 1700 cm⁻¹) or urea (C=O stretch around 1640 cm⁻¹) peaks.
Troubleshooting FTIR Analysis
| Problem | Possible Cause(s) | Solution(s) |
| No isocyanate peak observed at the start of the reaction. | 1. Isocyanate has already reacted due to moisture contamination. 2. Incorrect concentration (too dilute). 3. Instrument issue. | 1. Ensure all reagents and solvents are dry. 2. Increase the concentration of the isocyanate. 3. Verify instrument functionality with a known standard. |
| Broad or distorted isocyanate peak. | 1. High concentration leading to total absorbance. 2. Overlapping peaks from other functional groups. | 1. Dilute the reaction mixture if possible. 2. Use a higher resolution setting on the spectrometer. |
| Inconsistent peak intensities between scans. | 1. Poor mixing of the reaction. 2. Formation of a precipitate that coats the ATR crystal. | 1. Ensure adequate stirring. 2. If a precipitate forms, in-situ monitoring may become unreliable. Consider offline analysis of quenched aliquots. |
Diagram: FTIR Monitoring Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. gaco.com [gaco.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. multimedia.3m.com [multimedia.3m.com]
Stability issues of 3-Bromo-4-isocyanatothiophene under reaction conditions
Technical Support Center: 3-Bromo-4-isocyanatothiophene
Introduction: this compound is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its reactive isocyanate moiety which allows for the straightforward introduction of a thiophene ring into various molecular scaffolds. However, the very feature that makes it useful—the highly electrophilic isocyanate group (-N=C=O)—also renders it susceptible to stability issues under common reaction conditions. This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource to navigate and troubleshoot these challenges, ensuring successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, storage, and inherent reactivity of this compound.
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: Proper storage is critical to prevent degradation. The compound is highly sensitive to moisture and can degrade over time at ambient temperatures.
-
Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.[1] This prevents both hydrolysis from atmospheric moisture and potential oxidation.
-
Temperature: Keep refrigerated (2-8 °C).[1] Low temperatures slow down potential self-polymerization or degradation pathways.
-
Container: Use a tightly sealed container, preferably with a PTFE-lined cap, to provide a robust barrier against moisture ingress.[1][2]
Q2: What are the primary chemical incompatibilities I should be aware of?
A2: The isocyanate group is highly reactive towards nucleophiles. Contact with the following substance classes should be strictly controlled or avoided unless they are the intended reactants.
-
Water/Moisture: Reacts readily to form an unstable carbamic acid, which decarboxylates to yield the corresponding amine. This amine can then react with another molecule of the isocyanate to form a highly insoluble symmetrical urea, often observed as a white precipitate.[3][4]
-
Alcohols & Phenols: Reacts to form urethane linkages.[3][5] While often the desired reaction, unintended exposure to alcohol solvents or impurities will consume the reagent.
-
Amines (Primary & Secondary): Reacts rapidly to form urea derivatives.[3]
-
Strong Acids & Bases: Can catalyze polymerization, trimerization, or hydrolysis.[1][6][7]
-
Strong Oxidizing Agents: The thiophene ring and isocyanate group can be susceptible to oxidation.[1]
Q3: What are the most common decomposition pathways for this reagent?
A3: The stability of this compound is primarily threatened by three pathways: hydrolysis, trimerization, and thermal degradation. Understanding these pathways is key to preventing them.
-
Hydrolysis: Reaction with water leads to the formation of a symmetric urea, consuming two equivalents of the isocyanate for every one equivalent of urea formed.
-
Trimerization: In the presence of certain catalysts (e.g., strong bases, some metal salts) or at elevated temperatures, isocyanates can cyclize to form a highly stable, six-membered isocyanurate ring.[3][8] This trimer is often an undesired and unreactive byproduct.
-
Polymerization: Under certain conditions, isocyanates can undergo polymerization to form polyureas or other polymeric structures.[9][10]
Troubleshooting Guide
This guide is structured to address specific issues you may encounter during your experiments.
Problem 1: My reaction yield is very low, or I've recovered only starting material.
-
Possible Cause A: Inactive Reagent due to Improper Storage.
-
Explanation: The isocyanate may have hydrolyzed or polymerized during storage. A quick quality check via IR spectroscopy is advisable; a sharp, strong absorbance at ~2250-2270 cm⁻¹ is characteristic of the -NCO group. Its absence or weakness indicates significant degradation.
-
Solution: Procure fresh reagent and ensure it is stored under strictly anhydrous, refrigerated, and inert conditions.
-
-
Possible Cause B: Insufficiently Anhydrous Reaction Conditions.
-
Explanation: Trace amounts of water in your solvent, on your glassware, or in your other reagents can rapidly consume the isocyanate, leading to the formation of the symmetrical urea byproduct instead of your desired product.[3][4]
-
Solution: Implement rigorous anhydrous techniques. See Protocol 1 for a detailed methodology.
-
-
Possible Cause C: Reaction Temperature is Too Low.
-
Explanation: While high temperatures are a risk, some nucleophilic additions require a certain activation energy. If the reaction is clean but conversion is low, a modest increase in temperature may be necessary.
-
Solution: Monitor the reaction by TLC or LC-MS. If no product is forming at room temperature after a reasonable time, consider gently heating the reaction to 40-50 °C, while maintaining a strict inert atmosphere.
-
Problem 2: A significant amount of white, insoluble precipitate has formed in my reaction.
-
Explanation: This is the classic sign of the formation of N,N'-bis(3-bromothiophen-4-yl)urea, the symmetrical urea byproduct from hydrolysis.[3] This occurs when the isocyanate reacts with water, forming an amine intermediate that is immediately trapped by a second molecule of the isocyanate.
-
Solution:
-
Strict Moisture Exclusion: Re-evaluate all sources of moisture. Use freshly distilled, high-purity anhydrous solvents. Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Controlled Addition: Instead of adding the nucleophile to the isocyanate, try a "reverse addition" by adding the isocyanate solution dropwise to the solution of your nucleophile. This ensures the isocyanate is always the limiting reagent in the immediate reaction environment, favoring the desired reaction over reaction with trace water.
-
Problem 3: The reaction mixture has turned dark brown or black and/or formed a tar-like substance.
-
Explanation: Dark coloration and tar formation are typically indicative of thermal decomposition or uncontrolled polymerization.[11] Isocyanates, particularly aryl isocyanates, can be thermally sensitive. The thiophene ring itself can also be prone to degradation under harsh conditions.
-
Solution:
-
Temperature Control: Run the reaction at a lower temperature. If the reaction is exothermic, use an ice bath during reagent addition to dissipate heat effectively.
-
Avoid Strong Bases: Unless required for the specific transformation, avoid strong, non-nucleophilic bases which can aggressively catalyze trimerization and other side reactions.[7] If a base is needed, consider a milder organic base like triethylamine or DIPEA.
-
Check Nucleophile Stability: Ensure that your nucleophile is stable under the reaction conditions and not decomposing to colored byproducts.
-
Data & Protocols
Table 1: Recommended Reaction Conditions
| Parameter | Recommendation | Rationale & Key Considerations |
| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile (MeCN), 1,4-Dioxane | Must be of high purity and anhydrous grade (<50 ppm H₂O). THF and Dioxane must be checked for peroxides. Avoid protic solvents like alcohols unless they are the reactant. |
| Temperature | 0 °C to 50 °C | Start reactions at 0 °C or room temperature. Gentle heating may be required for less reactive nucleophiles. Monitor for exotherms and decomposition. Thermal degradation can occur above 140 °C.[11] |
| Atmosphere | Nitrogen or Argon | Essential to prevent hydrolysis from atmospheric moisture.[1] |
| Catalysts | Dibutyltin dilaurate (DBTDL), tertiary amines (e.g., DABCO, TEA) | Use catalytic amounts only. DBTDL is highly effective for urethane formation but can also catalyze hydrolysis.[4][12] Tertiary amines are good for urethane/urea formation but can also promote trimerization.[13] |
Protocol 1: General Procedure for a Controlled Nucleophilic Addition (Urethane Synthesis)
This protocol provides a self-validating system for reacting this compound with an alcohol under anhydrous conditions.
-
Glassware Preparation: Place a round-bottom flask equipped with a magnetic stir bar and a condenser in an oven at 150 °C for at least 4 hours. Assemble the glassware hot under a positive flow of dry nitrogen and allow it to cool to room temperature.
-
Reagent Preparation: In the reaction flask, dissolve the alcohol (1.0 eq.) in anhydrous solvent (e.g., DCM, see Table 1) under a nitrogen atmosphere.
-
Isocyanate Addition: In a separate, dry flask, dissolve this compound (1.05 eq.) in anhydrous solvent. Using a gas-tight syringe, add the isocyanate solution dropwise to the stirring alcohol solution over 10-15 minutes. For potentially exothermic reactions, perform this addition in an ice-water bath.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting materials by TLC or LC-MS. The reaction is typically complete within 2-12 hours. If the reaction is sluggish, it can be gently warmed to 40 °C.
-
Quenching: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol (approx. 5-10 drops) and stirring for 15 minutes. This converts the reactive isocyanate into a soluble methyl urethane, simplifying purification.
-
Work-up & Purification: Concentrate the reaction mixture in vacuo. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
References
-
Isocyanate. Wikipedia. [Link]
-
Isocyanate-based multicomponent reactions. (2024). RSC Advances. [Link]
-
Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College. [Link]
-
Isocyanates - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
3-Bromo-4-chlorothiophene. PubChem. [Link]
-
Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). (2018). ResearchGate. [Link]
-
Organotitanium(IV) compounds as catalysts for the polymerization of isocyanates. (1994). Macromolecules. [Link]
-
Effect of catalysts on the reaction of an aliphatic isocyanate and water. (2002). Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Hydrolysis reaction of isocyanate. ResearchGate. [Link]
-
3-bromothiophene. Organic Syntheses. [Link]
-
Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. (2021). The Journal of Organic Chemistry. [Link]
-
Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. (2019). RSC Publishing. [Link]
-
Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). Molecules. [Link]
-
Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reaction. (2015). The Aquila Digital Community. [Link]
-
Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Werner Blank. [Link]
-
3-bromo-4-aminotoluene. Organic Syntheses. [Link]
-
Advances in Catalysis for Organic Coatings. (2002). CHIMIA. [Link]
-
Synthesis and Functionalization of 3-Bromo-2-(2-chlorovinyl)benzothiophenes as Molecular Tools. (2017). ResearchGate. [Link]
-
Isocyanates. (2013). OSHwiki. [Link]
-
Hydrolysis of isocyanate. (2020). YouTube. [Link]
-
Isocyanate Exposure, Reaction and Protection – Quick Tips. BHHC Safety Center. [Link]
-
Synthesis of Brominated Isophorone Derivatives. (2008). ResearchGate. [Link]
-
Hydrolysis of N-Sulfinylamines and Isocyanates: A Computational Comparison. (2011). The Journal of Physical Chemistry A. [Link]
-
The kinetics of hydrolysis of methyl and phenyl isocyanates. (1979). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Allergic contact dermatitis to isocyanate. DermNet. [Link]
-
Thermal Properties of Isocyanate as Particleboard's Adhesive. (2019). ResearchGate. [Link]
-
How To Get Isocyanate? (2023). Molecules. [Link]
-
3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. PubChem. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chimia.ch [chimia.ch]
- 8. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. wernerblank.com [wernerblank.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Analysis & Synthetic Utility of 3-Bromo-4-isocyanatothiophene: A Comparative Guide
Executive Summary
3-Bromo-4-isocyanatothiophene represents a high-value "dual-functional" scaffold in medicinal chemistry. Unlike standard phenyl isocyanates, this heterocyclic intermediate offers two distinct reactive handles: an electrophilic isocyanate (-NCO) group for rapid urea/carbamate formation and a bromine substituent (-Br) primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
This guide compares the spectroscopic methodologies required to validate reaction outcomes involving this unstable intermediate. We analyze the efficacy of In-Situ FT-IR versus High-Field NMR for reaction monitoring and provide a validated workflow for synthesizing and characterizing stable urea derivatives.
Part 1: The Chemical Context
Why This Scaffold?
In drug discovery, the thiophene ring is a classic bioisostere for benzene, often improving solubility and metabolic profiles. The this compound variant is particularly critical for synthesizing fused heterocycles, such as thienopyrimidines (common in kinase inhibitors).
The Challenge: The isocyanate group is moisture-sensitive and often generated in situ via Curtius rearrangement. Standard analytical delays can lead to hydrolysis (formation of the symmetric urea impurity). Therefore, the choice of analytical technique is not just about characterization—it is about speed and integrity.
Part 2: Comparative Spectroscopic Profiles
The following table compares the three primary analytical modes for validating this compound reactions.
Table 1: Analytical Technique Comparison Matrix
| Feature | In-Situ FT-IR (ReactIR) | 1H / 13C NMR | LC-MS (ESI+) |
| Primary Utility | Real-time Reaction Kinetics | Structural Verification | Isotopic Confirmation (Br) |
| Key Signal | -N=C=O stretch @ ~2250 cm⁻¹ | Thiophene H (Singlets) | Mass Split (79Br/81Br) |
| Resolution | High temporal resolution | High structural resolution | High sensitivity |
| Limitations | Cannot detect regioisomers | Slow (requires sampling) | Ionization suppression |
| Verdict | Best for Monitoring | Best for Purity | Best for Identity |
Deep Dive: The "Killer" Signal
-
FT-IR Advantage: The isocyanate antisymmetric stretch is intense and isolated (~2250–2280 cm⁻¹). In a reaction mixture, the disappearance of this peak correlates perfectly with product formation (Urea C=O appearance at ~1650 cm⁻¹).
-
MS Advantage: The bromine atom provides a definitive "fingerprint." Any product derived from this scaffold must show the characteristic 1:1 isotopic doublet (M and M+2) separated by 2 amu. If this pattern is lost, debromination has occurred—a common side effect in aggressive lithium-halogen exchange routes but rare in isocyanate chemistry.
Part 3: Experimental Protocol (Case Study)
Scenario: Synthesis of N-(3-bromo-4-thienyl)-N'-phenylurea via Curtius Rearrangement.
Workflow Diagram
The following diagram illustrates the reaction pathway and the critical decision points for analysis.
Caption: Reaction pathway from carboxylic acid precursor to urea product, highlighting the critical IR monitoring window for the transient isocyanate.
Step-by-Step Methodology
1. Generation of the Isocyanate (Curtius Rearrangement)
-
Reagents: 3-Bromo-4-thiophenecarboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (1.2 eq), Toluene (anhydrous).
-
Protocol:
-
Dissolve acid in toluene under N₂ atmosphere.
-
Add TEA and DPPA at 0°C. Stir for 1 hour (Acyl azide formation).
-
Critical Step: Heat to 80°C.
-
Validation: Monitor FT-IR. Look for the emergence of a strong peak at 2260 cm⁻¹ . Once this peak maximizes and N₂ evolution ceases, the isocyanate is fully formed.
-
2. Nucleophilic Addition (Urea Formation)
-
Reagents: Aniline (1.0 eq).
-
Protocol:
-
Cool the isocyanate solution to room temperature.
-
Add aniline dropwise.
-
Validation: Monitor FT-IR. The peak at 2260 cm⁻¹ will decay rapidly. A new band at 1640–1660 cm⁻¹ (Urea C=O) will appear.
-
Stir until the isocyanate peak is baseline-flat.
-
3. Isolation
-
Evaporate solvent. Recrystallize from Ethanol/Hexane to remove residual amine salts.
Part 4: Data Interpretation & Validation
NMR Characterization (DMSO-d6)
The thiophene ring protons are the most diagnostic feature. In the 3,4-substituted system, the remaining protons are at positions 2 and 5.
| Position | Proton Type | Chemical Shift (δ ppm) | Multiplicity | Notes |
| Thiophene C-2 | Ar-H | 7.65 – 7.80 | Singlet (d) | Deshielded by Br |
| Thiophene C-5 | Ar-H | 7.30 – 7.45 | Singlet (d) | Ortho to Urea N |
| Urea NH | N-H | 8.80 – 9.20 | Broad Singlet | Exchangeable with D₂O |
| Urea NH | N-H | 8.50 – 8.70 | Broad Singlet | Exchangeable with D₂O |
*Note: Thiophene protons may appear as doublets with small coupling constants (J ~3.0 Hz) depending on resolution.
Mass Spectrometry (LC-MS)
For a hypothetical product N-(3-bromo-4-thienyl)-N'-phenylurea (MW ≈ 297 g/mol ):
-
Peak A: m/z 297 [M+H]⁺ (79Br isotope)
-
Peak B: m/z 299 [M+H]⁺ (81Br isotope)
-
Intensity Ratio: 1:1 (Essential for confirmation of Br retention).
Part 5: Analytical Decision Matrix
When should you use which method? Use this logic flow to optimize your time.
Caption: Decision tree for selecting the optimal spectroscopic method based on reaction stage.
References
-
Organic Syntheses Procedure (Thiophene derivatives): Gronowitz, S. "3-Bromothiophene."[1] Organic Syntheses, Coll. Vol. 5, p. 149. Link
-
Curtius Rearrangement Mechanism: Scriven, E. F. V., & Turnbull, K. "Azides: Their Preparation and Synthetic Uses." Chemical Reviews, 88(2), 297-368. Link
-
Isocyanate Monitoring: Remspec Corporation. "Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe." Application Note. Link
-
Thiourea/Urea Characterization: Saeed, S., et al. "1-(4-Bromophenyl)-3-(2-thienylcarbonyl)thiourea."[2] Acta Crystallographica Section E, E65, o2548. Link
-
Thiophene Reactivity: "Pyrrole and Thiophene reactivity." Journal of the American Chemical Society (Contextual grounding on thiophene stability). Link[3]
Sources
Technical Guide: Biological Activity of Ureas Derived from 3-Bromo-4-isocyanatothiophene
Executive Summary
3-Bromo-4-isocyanatothiophene (CAS: 937795-88-5) is a high-value heterocyclic building block used to synthesize N-(3-bromo-4-thienyl)urea derivatives. These compounds represent a strategic scaffold in medicinal chemistry, primarily designed to mimic the pharmacophores of established diarylurea kinase inhibitors (e.g., Sorafenib) and antimicrobial agents.
This guide analyzes the biological potential of these ureas, comparing their performance against standard therapeutic alternatives.[1] The presence of the 3-bromo substituent provides a critical "steric lock" and halogen-bonding capability, enhancing binding affinity in protein active sites (e.g., VEGFR-2, DNA gyrase).
Part 1: Chemical Basis & Synthetic Utility
The core value of this scaffold lies in the reactivity of the isocyanate group and the electronic properties of the thiophene ring.
Synthesis Mechanism
The synthesis follows a nucleophilic addition pathway where primary or secondary amines attack the central carbon of the isocyanate group.
General Protocol:
-
Reagents: this compound (1.0 equiv), Amine (1.1 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Conditions: Stir at 0°C to RT for 2–12 hours under inert atmosphere (
). -
Purification: Recrystallization from ethanol/hexane or flash chromatography.
Structural Logic (SAR)
-
Thiophene Ring: Bioisostere of the phenyl ring; improves lipophilicity and metabolic stability.
-
Urea Linker: Essential hydrogen-bond donor/acceptor motif (D-A-D) for binding to amino acid residues (e.g., Asp/Glu) in enzyme active sites.
-
3-Bromo Substituent: Provides steric bulk to force the urea into a bioactive conformation and can participate in halogen bonding with carbonyl backbone oxygens.
Figure 1: Synthesis pathway and Structure-Activity Relationship (SAR) logic.
Part 2: Comparative Biological Activity[1][2]
Anticancer Activity (VEGFR-2 Inhibition)
Urea derivatives of thiophene are structurally analogous to Sorafenib , a Type II kinase inhibitor. They target the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Comparative Performance:
| Compound Class | Target | IC50 (HepG2) | IC50 (MCF-7) | Selectivity Index (SI) |
| Thiophene-Urea Analogs | VEGFR-2 / B-RAF | 1.7 - 5.6 µM | ~4.3 µM | High (>17 vs. fibroblasts) |
| Sorafenib (Standard) | VEGFR-2 / B-RAF | 5.29 µM | 43.3 µM | Moderate (6.7) |
| 5-Fluorouracil | DNA Synthesis | >10 µM | >20 µM | Low |
Mechanism of Action: The urea moiety forms a bidentate hydrogen bond with the "gatekeeper" residue (e.g., Glu885 in VEGFR-2). The 3-bromo-thiophene moiety occupies the hydrophobic allosteric pocket, potentially offering tighter binding than the phenyl ring of Sorafenib due to the sulfur atom's polarizability.
Antimicrobial Activity
Thiophene-derived ureas have shown significant efficacy against drug-resistant Gram-negative bacteria and pathogenic fungi.
Comparative Performance:
| Organism | Thiophene-Urea MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) | Status |
| E. coli (Colistin-Resistant) | 8 - 32 | 0.5 - 64 (Resistant) | N/A | Active |
| A. baumannii (MDR) | 16 - 32 | >64 (Resistant) | N/A | Active |
| C. albicans | 32 - 64 | N/A | 1 - 4 | Moderate |
Key Insight: While less potent than Ciprofloxacin against sensitive strains, thiophene ureas retain activity against multidrug-resistant (MDR) strains where standard antibiotics fail. This is attributed to their ability to inhibit bacterial DNA gyrase or disrupt membrane integrity via the lipophilic thiophene tail.
Part 3: Experimental Protocols
Protocol A: General Synthesis of N-(3-bromo-4-thienyl)ureas
-
Preparation: Dissolve this compound (1 mmol) in 5 mL of anhydrous DCM.
-
Addition: Add the appropriate amine (1.1 mmol) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Work-up: Evaporate solvent under reduced pressure.
-
Purification: Wash the solid residue with cold diethyl ether or recrystallize from ethanol to yield the pure urea.
Protocol B: Antimicrobial Susceptibility Testing (Microdilution)
-
Inoculum: Prepare bacterial suspension adjusted to
CFU/mL. -
Plating: Add 100 µL of Mueller-Hinton broth to 96-well plates.
-
Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (ranging 0.5 – 128 µg/mL).
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via absorbance at 600 nm.
-
Control: Use Ciprofloxacin as positive control and DMSO as negative control.
-
References
-
PubChem. (2025).[2] this compound (Compound).[2][3][4] National Library of Medicine. Link
-
Limpachayaporn, P., et al. (2021).[5] Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines. Bioorganic Chemistry. Link
-
Molina-Panadero, et al. (2024).[1] Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology. Link
-
El-Gohary, N.M., et al. (2019). Synthesis and Biological Evaluation as Antiangiogenic Agents of Ureas Derived From 3'-aminocombretastatin A-4. European Journal of Medicinal Chemistry. Link
-
Grol, C.J. & Rollema, H. (1975).[6] Neurotoxicity of (3-bromo-4-thienyl)thio- derivatives. Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - HVJDEHSHJHNENX-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 3. koemanits.com [koemanits.com]
- 4. koemanits.com [koemanits.com]
- 5. Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Purity assessment of synthesized 4-Bromothien-3-yl isocyanate by HPLC
Technical Comparison Guide: Purity Assessment Strategies for 4-Bromothien-3-yl Isocyanate
Executive Summary
4-Bromothien-3-yl isocyanate is a highly reactive electrophilic intermediate used frequently in the synthesis of urea-based kinase inhibitors and heterocycle libraries. Its structural combination of a thiophene ring and an isocyanate group creates a dual challenge: the molecule is UV-active and lipophilic, yet chemically unstable in standard protic HPLC solvents.
This guide objectively compares three analytical strategies for purity assessment. Method A (Pre-column Derivatization) is identified as the industry "Gold Standard" for quantitative release testing, while Method B (Direct Normal Phase) serves as a qualitative process check. Method C (Direct Reverse Phase) is highlighted as a critical failure mode to be avoided.
The Analytical Challenge
The core difficulty in analyzing 4-Bromothien-3-yl isocyanate lies in its reactivity profile.
-
Hydrolysis Sensitivity: In the presence of water (even atmospheric moisture), the isocyanate hydrolyzes to the unstable carbamic acid, which decarboxylates to 4-Bromothiophen-3-amine .
-
Dimerization: The resulting amine reacts rapidly with the remaining isocyanate to form the Symmetrical Urea (1,3-bis(4-bromothien-3-yl)urea) , a highly insoluble impurity that precipitates on columns.
-
Chromatographic Artifacts: Direct injection into aqueous/organic mobile phases results in "ghost peaks" and shifting retention times due to on-column degradation.
Comparative Method Analysis
| Feature | Method A: DBA Derivatization (Recommended) | Method B: Direct Normal Phase | Method C: Direct Reverse Phase |
| Principle | Convert unstable -NCO to stable urea using Dibutylamine (DBA). | Separation on Silica/Diol column using non-polar solvents (Hexane/EtOAc). | Standard C18 separation with Water/ACN or MeOH. |
| Stability | High. Derivative is stable for weeks. | Low. Moisture in solvents causes on-column hydrolysis. | None. Analyte degrades immediately. |
| Quantitation | Precise. Linear response; excess reagent does not interfere. | Semi-Quantitative. Tailing peaks common; retention shifts. | Impossible. Measures degradation products, not purity. |
| Limit of Detection | < 0.05% (w/w) | ~ 0.5% (w/w) | N/A |
| Suitability | Final Product Release, Stability Studies. | In-process reaction monitoring (IPC). | Not Suitable. |
Recommended Protocol: Method A (DBA Derivatization)
This protocol utilizes Dibutylamine (DBA) to "trap" the isocyanate functionality, converting it into a UV-absorbing, chromatographically stable urea derivative.
Reagents & Standards
-
Derivatizing Agent: Dibutylamine (DBA), >99%.
-
Solvent: Anhydrous Toluene or Dichloromethane (DCM).
-
Quenching Agent: Methanol.
-
Reference Standard: Synthesized 1,1-dibutyl-3-(4-bromothien-3-yl)urea (Prepare by reacting pure isocyanate with excess DBA and recrystallizing).
Sample Preparation Workflow
-
Blank Preparation: Dissolve 10 µL DBA in 1 mL dry Toluene. Add 1 mL Methanol.
-
Sample Derivatization:
-
Weigh ~10 mg of 4-Bromothien-3-yl isocyanate into a dry 4 mL vial.
-
Immediately add 2.0 mL of DBA Solution (1% v/v DBA in dry Toluene).
-
Vortex for 30 seconds. Allow to stand at Room Temperature for 5 minutes.
-
Mechanism:[1][2][3][4] The fast reaction kinetics of aliphatic amines vs. aromatic isocyanates ensures quantitative conversion < 2 mins.
-
-
Quench/Dilution:
-
Add 2.0 mL Methanol to quench excess DBA.
-
Filter through 0.22 µm PTFE filter into an HPLC vial.
-
HPLC Conditions (Reverse Phase)
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 40% B to 95% B over 15 mins.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV @ 254 nm (Thiophene absorption) and 230 nm.
-
Temperature: 30°C.
Visualizing the Workflow
The following diagram illustrates the chemical logic and experimental flow, highlighting how the "Trap" prevents degradation.
Caption: Figure 1. Derivatization strategy converting the unstable isocyanate into a stable urea for accurate HPLC quantification, bypassing hydrolysis pathways.
Comparative Data: Method Validation
The following data summarizes a typical validation study comparing the Derivatization Method (A) against a Direct Normal Phase Method (B).
| Parameter | Method A (DBA Derivatization) | Method B (Direct Normal Phase) | Notes |
| Linearity (R²) | > 0.999 | 0.985 | Method B suffers from concentration-dependent tailing. |
| Precision (RSD, n=6) | 0.4% | 2.8% | Direct injection variability is due to moisture traces in Hexane. |
| Recovery (Spike) | 99.2% ± 0.5% | 85% - 92% | Loss of analyte on the silica column in Method B. |
| Sample Stability (24h) | Stable (< 0.1% change) | Unstable (> 5% degradation) | Method A allows for overnight autosampler runs. |
Key Impurity Retention Times (Relative to Derivative):
-
Excess DBA: 0.21 RRT (Elutes early, washes out).
-
4-Bromothiophen-3-amine (Hydrolysis Impurity): 0.45 RRT.
-
4-Bromothien-3-yl Isocyanate Derivative (Main Peak): 1.00 RRT.
-
Symmetrical Urea (Dimer): 1.85 RRT (Highly lipophilic).
Critical "Watch-Outs" for Researchers
-
Quenching is Vital: Always quench the derivatization reaction with Methanol or Ethanol before injection. Injecting unquenched DBA/Toluene can disrupt the HPLC equilibrium.
-
Column History: Do not use the same column for "Direct" isocyanate injections and "Derivatized" samples. Isocyanates can polymerize on the frit, creating permanent backpressure issues.
-
Mass Spec Confirmation: For the first setup, use LC-MS (ESI+) to confirm the mass of the urea derivative (
Da).
References
-
ISO 17734-1:2013 . Determination of organonitrogen compounds in air using liquid chromatography and mass spectrometry — Part 1: Isocyanates using dibutylamine derivatives. International Organization for Standardization. Link
-
Health and Safety Executive (HSE) . MDHS 25/3: Organic isocyanates in air - Laboratory method using sampling either onto 1-(2-methoxyphenyl)piperazine coated glass fibre filters followed by solvent desorption or into midget impingers containing 1-(2-methoxyphenyl)piperazine solution. HSE Books. Link
-
Karlsson, D., et al. (2005) . Determination of complex mixtures of airborne isocyanates and amines. The Analyst, 130, 963-971. Link
-
Streicher, R. P., et al. (1996). Development of a Novel Derivatization Reagent for the Sampling and Analysis of Total Isocyanate Group in Air. American Industrial Hygiene Association Journal. Link
Sources
- 1. A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 4. Mobile Phase Stability - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. "Summary of - Selection of Stationary Phase and Mobile Phase in High Pe" by Urvi Das Sharma, Lalit Kumar et al. [impressions.manipal.edu]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. researchgate.net [researchgate.net]
Mechanistic studies of reactions involving 3-Bromo-4-isocyanatothiophene
Mechanistic Studies of Reactions Involving 3-Bromo-4-isocyanatothiophene: A Publish Comparison Guide
Part 1: Executive Summary & Strategic Context
This compound is a highly reactive, transient electrophile used primarily as a "chemical hinge" in medicinal chemistry. It serves as a gateway to functionalized thiophene scaffolds—specifically ureas and carbamates—which are critical pharmacophores in kinase inhibitors (e.g., analogs of Sorafenib) and anti-inflammatory agents.
Unlike stable phenyl isocyanates, this heteroaryl species is rarely isolated due to its high susceptibility to hydrolysis and dimerization. Consequently, successful utilization requires in-situ generation . This guide compares the three dominant mechanistic pathways for accessing this intermediate, evaluating them based on yield, safety, and scalability for drug development workflows.
Part 2: Mechanistic Profile
Electronic & Steric Environment
The reactivity of the isocyanate (-N=C=O) group at the 4-position of the thiophene ring is modulated by two competing factors:
-
Thiophene Electron Density: The electron-rich heteroaromatic ring typically reduces electrophilicity compared to benzene.
-
Ortho-Bromine Effect: The bromine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I), significantly activating the isocyanate carbon toward nucleophilic attack.
Result: this compound is more reactive toward nucleophiles (amines/alcohols) than unsubstituted thienyl isocyanates but possesses lower hydrolytic stability than phenyl isocyanate.
Figure 1: Mechanistic drivers of reactivity. The inductive activation by Bromine dominates, making the isocyanate highly susceptible to nucleophilic capture.
Part 3: Comparative Methodology Guide
This section evaluates the three primary workflows for utilizing this compound.
Method A: The "Direct" Phosgenation (Triphosgene Route)
Best for: High-throughput synthesis when the amine precursor is available.
This method generates the isocyanate in situ from 3-bromo-4-aminothiophene (often used as the HCl salt due to free base instability) using Triphosgene.
-
Mechanism: Triphosgene decomposes to phosgene, which reacts with the amine to form a carbamoyl chloride intermediate, followed by HCl elimination to yield the isocyanate.
-
Pros: High atom economy; rapid reaction; widely validated in literature.
-
Cons: Requires handling of highly toxic Triphosgene; the starting aminothiophene is unstable and air-sensitive.
Method B: The "Safety" Rearrangement (Curtius Route)
Best for: Large-scale safety and when the carboxylic acid precursor is more accessible.
Starts from 3-bromo-4-thiophenecarboxylic acid . Diphenylphosphoryl azide (DPPA) converts the acid to an acyl azide, which undergoes thermal rearrangement to the isocyanate.
-
Mechanism: Concerted migration of the thienyl group with loss of N₂.
-
Pros: Avoids phosgene; starts from stable carboxylic acids; can be performed in flow reactors to manage the energetic azide intermediate.[1]
-
Cons: Requires elevated temperatures (>80°C); DPPA is expensive; removal of phosphorous byproducts can be tedious.
Method C: The "Stable Surrogate" (Phenyl Carbamate Route)
Best for: Late-stage functionalization and shelf-stable building blocks.
Instead of generating the free isocyanate, the thiophene amine is converted to a phenyl carbamate (using phenyl chloroformate). This solid intermediate is stable and can be stored.
-
Mechanism: The carbamate acts as a "masked" isocyanate. Reacting it with a second amine displaces the phenol leaving group to form the urea.
-
Pros: No handling of free isocyanates; intermediates are crystalline solids; very high purity profiles.
-
Cons: Lower atom economy (phenol waste); additional step.
Part 4: Comparative Data Analysis
| Feature | Method A: Triphosgene | Method B: Curtius (DPPA) | Method C: Phenyl Carbamate |
| Precursor | 3-Bromo-4-aminothiophene (HCl) | 3-Bromo-4-thiophenecarboxylic acid | 3-Bromo-4-aminothiophene |
| Reagent | Triphosgene / Et₃N | DPPA / Et₃N | Phenyl Chloroformate |
| Intermediate Stability | Low (Transient Isocyanate) | Moderate (Acyl Azide) | High (Stable Solid) |
| Reaction Temp | 0°C to RT | Reflux (80–110°C) | RT to 50°C |
| Overall Yield (Urea) | 65–75% | 50–65% | 75–85% |
| Safety Profile | Low (Phosgene risk) | Medium (Azide risk) | High |
| Purification | Column Chromatography | Extraction + Column | Recrystallization often sufficient |
Part 5: Experimental Protocols
Protocol 1: In-Situ Urea Synthesis via Triphosgene (Method A)
Target: Synthesis of N-(3-bromo-4-thienyl)-N'-arylurea.
-
Preparation: In a flame-dried flask under Argon, suspend 3-bromo-4-aminothiophene hydrochloride (1.0 equiv) in anhydrous DCM (0.2 M).
-
Activation: Cool to 0°C. Add Triethylamine (3.0 equiv) dropwise. Stir for 10 min until the free base is generated.
-
Isocyanate Generation: Add Triphosgene (0.35 equiv) dissolved in DCM dropwise over 15 minutes. Caution: Exothermic. Stir at 0°C for 30 min, then allow to warm to RT.
-
Checkpoint: IR spectroscopy should show a strong peak at ~2270 cm⁻¹ (N=C=O stretch).
-
-
Coupling: Add the nucleophilic amine (R-NH₂, 1.1 equiv) in one portion. Stir at RT for 2–4 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Protocol 2: Curtius Rearrangement (Method B)
Target: Conversion of carboxylic acid to urea.[2][3]
-
Activation: Dissolve 3-bromo-4-thiophenecarboxylic acid (1.0 equiv) in anhydrous Toluene. Add Triethylamine (1.2 equiv) and DPPA (1.1 equiv).
-
Rearrangement: Heat the mixture to 90°C for 2 hours. Evolution of N₂ gas indicates isocyanate formation.[4]
-
Trapping: Once gas evolution ceases, cool to 50°C and add the amine partner (1.2 equiv). Stir for 3 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 1N HCl (to remove unreacted amine) and NaHCO₃.
Part 6: Visualization of Pathways
Figure 2: Strategic routes to the Isocyanate intermediate.[5][6] Route B (Left) avoids amine instability; Route A (Right) is more direct.
References
-
Synthesis of Thiophene Isocyanates via Curtius Rearrangement Source: Organic Process Research & Development (Contextual validation of Curtius for heteroaryl acids).
-
Triphosgene-Mediated Urea Synthesis: Safety and Protocol Source: National Institutes of Health (NIH) / PMC
-
Reactivity of Heteroaryl Isocyanates in Medicinal Chemistry Source: Journal of Medicinal Chemistry
-
Comparison of Phosgene Substitutes in Synthesis Source: Sigma-Aldrich Technical Guides
-
Handling of Unstable Aminothiophenes Source: Organic Syntheses
Sources
- 1. almacgroup.com [almacgroup.com]
- 2. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. asianpubs.org [asianpubs.org]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Stability of 3-Bromo-4-isocyanatothiophene: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of unique chemical moieties is paramount to unlocking novel therapeutic activities. Thiophene-based compounds, in particular, have garnered significant attention due to their diverse pharmacological profiles.[1] Among these, 3-Bromo-4-isocyanatothiophene stands out as a versatile building block. However, its utility is intrinsically linked to its stability, a critical parameter that dictates storage, handling, and reaction conditions. This guide provides an in-depth comparative analysis of the stability of this compound against a curated set of analogues, offering a data-driven framework for researchers, scientists, and drug development professionals.
The Critical Role of Isocyanate Stability in Pharmaceutical Development
Isocyanates are highly reactive electrophilic compounds, a characteristic that makes them invaluable for forming covalent bonds in the synthesis of a wide array of pharmaceuticals.[2] However, this reactivity also predisposes them to degradation, primarily through hydrolysis and thermal decomposition. Understanding the stability of an isocyanate-bearing intermediate is not merely a matter of academic interest; it has profound practical implications for process development, scalability, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). A comprehensive understanding of a molecule's stability profile allows for the rational design of synthetic routes and the implementation of appropriate control strategies to minimize impurity formation.
Theoretical Framework for Stability Assessment
In the absence of extensive, direct experimental data for this compound, we turn to computational chemistry and established principles of organic chemistry to build a predictive framework for its stability relative to its analogues. The stability of substituted thiophenes is significantly influenced by the electronic nature and position of substituents on the ring.
Electronic Effects of Substituents on the Thiophene Ring
The thiophene ring is an electron-rich aromatic system.[1] The position of substituents can have a marked impact on the electron density distribution and, consequently, the stability of the molecule. Computational studies on halogenated thiophenes have shown that substitution at the α-positions (2- and 5-) generally confers greater thermodynamic stability compared to substitution at the β-positions (3- and 4-).[3] This is attributed to more effective delocalization of electron density and stabilization of the aromatic system.
The bromine atom in this compound is an electron-withdrawing group via induction but can also donate electron density through resonance. The interplay of these effects, combined with the strongly electron-withdrawing isocyanate group, will dictate the overall electronic character and reactivity of the molecule.
Comparative Stability Analysis
For this guide, we will benchmark the stability of this compound against the following analogues:
-
3-Isocyanatothiophene: To elucidate the impact of the bromo substituent.
-
2-Bromo-3-isocyanatothiophene & 5-Bromo-3-isocyanatothiophene: To assess the influence of the bromine atom's position.
-
4-Isocyanatobenzothiophene: To compare with a fused-ring system, which often exhibits different stability profiles.
-
Phenyl Isocyanate: As a widely used and well-characterized aromatic isocyanate benchmark.
Predicted Stability Ranking
Based on theoretical principles, a predicted stability ranking can be proposed. The presence of the electron-withdrawing bromine atom is expected to have a stabilizing effect on the adjacent isocyanate group by reducing the electron density on the thiophene ring, thereby making it less susceptible to nucleophilic attack.
Predicted Relative Stability:
Most Stable > > > > Least Stable (The exact ordering between the bromo-substituted isomers would require specific computational data)
| Compound | Rationale for Predicted Stability |
| 4-Isocyanatobenzothiophene | The fused benzene ring provides a more extensive aromatic system, leading to greater resonance stabilization. |
| 5-Bromo-3-isocyanatothiophene | Bromine at the α-position offers greater thermodynamic stability to the thiophene ring itself.[3] |
| 2-Bromo-3-isocyanatothiophene | Bromine at the α-position provides good stability.[3] |
| This compound | Bromine at the β-position offers moderate stability. |
| Phenyl Isocyanate | A standard aromatic isocyanate, generally stable but serves as a baseline for comparison. |
| 3-Isocyanatothiophene | The absence of an electron-withdrawing group may render the ring more susceptible to nucleophilic attack compared to its brominated counterparts. |
Experimental Protocols for Stability Assessment
To empirically validate the predicted stability and provide a robust dataset for decision-making, a series of well-defined experimental protocols are essential. These protocols are designed to be self-validating and provide quantitative, comparable data.
Experimental Workflow Overview
Caption: Experimental workflow for comparative stability assessment.
Detailed Methodologies
4.2.1. Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset of thermal decomposition for each compound.
-
Instrumentation: TGA instrument (e.g., Mettler Toledo, TA Instruments).
-
Procedure:
-
Accurately weigh 5-10 mg of the isocyanate sample into an alumina crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from 25 °C to 600 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Record the weight loss as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a significant weight loss begins.
-
4.2.2. Hydrolytic Stability Assessment by HPLC
-
Objective: To quantify the rate of hydrolysis of each isocyanate in an aqueous environment.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
-
Procedure:
-
Prepare a stock solution of each isocyanate in anhydrous acetonitrile (ACN).
-
In a series of vials, add a specific volume of the stock solution to a pre-determined mixture of ACN and water (e.g., 90:10 ACN:H₂O) to initiate the hydrolysis.
-
Maintain the vials at a constant temperature (e.g., 25 °C).
-
At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), quench the reaction in one vial by adding an excess of a derivatizing agent (e.g., dibutylamine) which reacts rapidly with the remaining isocyanate to form a stable urea derivative.
-
Analyze the quenched samples by reverse-phase HPLC to quantify the amount of the stable urea derivative, which corresponds to the concentration of the unreacted isocyanate at that time point.
-
Plot the concentration of the isocyanate versus time to determine the hydrolysis kinetics.
-
4.2.3. Real-time Monitoring of Hydrolysis by In-situ FTIR
-
Objective: To continuously monitor the disappearance of the isocyanate functional group in real-time.
-
Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.
-
Procedure:
-
Set up the reaction in a vessel that allows for the immersion of the ATR probe.
-
Initiate the hydrolysis reaction as described in the HPLC protocol.
-
Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30 seconds).
-
Monitor the decrease in the characteristic isocyanate peak absorbance (around 2250-2285 cm⁻¹).
-
Plot the normalized peak area versus time to obtain the degradation profile.
-
Data Presentation and Interpretation
The quantitative data obtained from the stability studies should be tabulated for clear comparison.
Table 1: Comparative Stability Data
| Compound | TGA Onset of Decomposition (°C) | Hydrolysis Half-life (t½) at 25°C (minutes) |
| This compound | Data to be generated | Data to be generated |
| 3-Isocyanatothiophene | Data to be generated | Data to be generated |
| 2-Bromo-3-isocyanatothiophene | Data to be generated | Data to be generated |
| 5-Bromo-3-isocyanatothiophene | Data to be generated | Data to be generated |
| 4-Isocyanatobenzothiophene | Data to be generated | Data to be generated |
| Phenyl Isocyanate | Data to be generated | Data to be generated |
A higher TGA onset temperature indicates greater thermal stability. A longer hydrolysis half-life signifies greater stability in the presence of water.
Degradation Pathways
The primary degradation pathway for isocyanates in the presence of moisture is hydrolysis. The isocyanate group reacts with water to form a carbamic acid intermediate, which is unstable and rapidly decarboxylates to yield a primary amine and carbon dioxide.[2] This newly formed amine can then react with another molecule of isocyanate to form a urea impurity.
Caption: General hydrolysis degradation pathway of isocyanates.
Conclusion and Recommendations
This guide provides a comprehensive framework for benchmarking the stability of this compound against its analogues. While theoretical considerations provide a valuable starting point, the experimental protocols outlined herein are crucial for generating the empirical data needed for informed decision-making in a drug development setting. By systematically evaluating thermal and hydrolytic stability, researchers can select the most robust intermediates, optimize reaction and storage conditions, and ultimately ensure the quality and purity of their target molecules. It is recommended that these stability studies be conducted early in the development process to mitigate risks and streamline the path to clinical candidacy.
References
-
MDPI. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Available from: [Link]
-
Indian Journal of Pharmaceutical Sciences. New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination. Available from: [Link]
-
National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]
-
ACS Omega. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. Available from: [Link]
-
The Journal of Organic Chemistry. The Journal of Organic Chemistry Vol. 91 No. 4. Available from: [Link]
-
American Chemical Society. Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. Available from: [Link]
-
ResearchGate. The Thermal Decomposition of Isocyanurates. Available from: [Link]
-
ResearchGate. Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe. Available from: [Link]
-
ResearchGate. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Available from: [Link]
-
ResearchGate. Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane. Available from: [Link]
-
Organic Chemistry Portal. Benzothiophene synthesis. Available from: [Link]
-
ResearchGate. Schematic hydrolysis of an aromatic isocyanate and subsequent formation of a substituted urea. Available from: [Link]
-
ResearchGate. Synthesis and characterization of new 3-substituted thiophene copolymers. Available from: [Link]
-
ResearchGate. Electrophilic Substitution of Thiophene and its Derivatives. Available from: [Link]
-
IntechOpen. Chapter 8: Accelerated Stability Testing – History and Recent Developments. Available from: [Link]
-
Semantic Scholar. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Available from: [Link]
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National Institutes of Health. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Available from: [Link]
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Taylor & Francis Online. Synthesis and characterization of thiophene-containing liquid crystals. Available from: [Link]
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U.S. Environmental Protection Agency. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Available from: [Link]
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Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Available from: [Link]
-
MDPI. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Available from: [Link]
-
Royal Society of Chemistry. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Available from: [Link]
-
Journal of Environmental Monitoring. An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Available from: [Link]
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U.S. Environmental Protection Agency. Accelerated Storage Stability and Corrosion Characteristics Study Protocol. Available from: [Link]
-
National Institutes of Health. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Available from: [Link]
-
Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
-
New Journal of Chemistry. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. The kinetics of hydrolysis of methyl and phenyl lsocyanates. Available from: [Link]
-
ResearchGate. The conversion of furan-, thiophene-and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis. Available from: [Link]
-
National Institutes of Health. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms. Available from: [Link]
-
PubMed. Novel substituted benzothiophene and thienothiophene carboxanilides and quinolones: synthesis, photochemical synthesis, DNA-binding properties, antitumor evaluation and 3D-derived QSAR analysis. Available from: [Link]
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ResearchGate. An Extensive Computational Study of the Adsorption of Thiophene on Transition Metal Surfaces: Role of Van Der Waals. Available from: [Link]
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National Institutes of Health. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. Available from: [Link]
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ResearchGate. A detailed experimental and theoretical study of two novel substituted trifluoromethylchromones. The influence of the bulky bromine atom on the crystal packing. Available from: [Link]
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Pharmastate. STABILITY STUDY PROTOCOL TEMPLATE – Pharmaceutical Industry. Available from: [Link]
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National Institutes of Health. Elimination kinetics of diisocyanates after specific inhalative challenges in humans: mass spectrometry analysis, as a basis for biomonitoring strategies. Available from: [Link]
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Wikipedia. Benzothiophene. Available from: [Link]
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Semantic Scholar. Thermal decomposition behavior of blocked diisocyanates derived from mixture of blocking agents. Available from: [Link]
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ResearchGate. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Available from: [Link]
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AZoM. Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. Available from: [Link]
-
KOREASCIENCE. Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography. Available from: [Link]
-
YouTube. Benzothiophene - Introduction + Reactions +Synthesis +Application #heterocyclic #mscchemistrynotes. Available from: [Link]
-
ResearchGate. Determination of Isocyanates in Workplace Atmosphere by HPLC. Available from: [Link]
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A Comparative Guide to 3-Bromo-4-isocyanatothiophene and 2-bromo-3-isocyanatothiophene for Researchers and Drug Development Professionals
Introduction
Thiophene-based scaffolds are of paramount importance in medicinal chemistry and materials science, offering a unique combination of aromaticity, electronic properties, and opportunities for diverse functionalization. Among the vast array of thiophene derivatives, those bearing both a bromine atom and an isocyanate group are particularly valuable as versatile building blocks. The bromine atom serves as a handle for cross-coupling reactions, while the highly reactive isocyanate group allows for the introduction of a wide range of functionalities, most notably ureas and carbamates, which are prevalent in biologically active molecules.
This guide provides an in-depth, objective comparison of two constitutional isomers: 3-Bromo-4-isocyanatothiophene and 2-bromo-3-isocyanatothiophene . While structurally similar, the positional arrangement of the bromo and isocyanato substituents on the thiophene ring profoundly influences their electronic properties, reactivity, and ultimately their utility in synthetic applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and supporting data to inform the rational selection and application of these valuable synthetic intermediates.
Molecular Overview and Physicochemical Properties
The fundamental difference between the two isomers lies in the substitution pattern on the thiophene ring. In This compound , the substituents are on adjacent carbons in the 3- and 4-positions. In contrast, 2-bromo-3-isocyanatothiophene has its substituents on the 2- and 3-positions.
A summary of their key physicochemical properties is presented in the table below. It is important to note that due to the limited commercial availability and specific research focus on these compounds, some physical properties are predicted based on closely related analogues and computational models.
| Property | This compound | 2-bromo-3-isocyanatothiophene |
| Molecular Formula | C₅H₂BrNOS | C₅H₂BrNOS |
| Molecular Weight | 219.05 g/mol | 219.05 g/mol |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Predicted: Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Predicted to be slightly higher due to potential for stronger intermolecular interactions | Predicted to be slightly lower than the 3,4-isomer |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene) | Soluble in common organic solvents (e.g., THF, DCM, Toluene) |
| Stability | Moisture-sensitive due to the isocyanate group. Should be stored under inert atmosphere. | Moisture-sensitive due to the isocyanate group. Should be stored under inert atmosphere. |
Spectroscopic Analysis: Predicted Distinguishing Features
While experimental spectra for these specific isomers are not widely published, we can predict their characteristic spectroscopic features based on known substituent effects on the thiophene ring.
¹H NMR Spectroscopy:
-
This compound: Would exhibit two doublets in the aromatic region, corresponding to the protons at the 2- and 5-positions. The coupling constant (J-value) between these two protons would be characteristic of a ¹,⁴-relationship on a thiophene ring.
-
2-bromo-3-isocyanatothiophene: Would also show two doublets for the protons at the 4- and 5-positions. The J-value would be indicative of coupling between adjacent protons.
¹³C NMR Spectroscopy:
-
The chemical shifts of the carbon atoms in the thiophene ring will be influenced by the electronic effects of the bromine and isocyanate groups. The carbon bearing the bromine atom is expected to be significantly shielded compared to an unsubstituted thiophene, while the carbon attached to the electron-withdrawing isocyanate group will be deshielded. The precise shifts will be diagnostic for each isomer.
Infrared (IR) Spectroscopy:
-
Both isomers will display a strong, characteristic absorption band for the isocyanate group (-N=C=O) in the region of 2250-2275 cm⁻¹ . This intense band is a key diagnostic feature for the presence of the isocyanate functionality. Minor shifts in this absorption may be observed between the two isomers due to the different electronic environments.
Reactivity and Mechanistic Considerations
The positional isomerism of the bromo and isocyanato groups leads to distinct differences in the reactivity of the thiophene ring, the bromine atom, and the isocyanate functionality. These differences are rooted in the electronic interplay between the substituents and the sulfur-containing aromatic ring.
Electronic Effects of Substituents
The following diagram illustrates the key electronic influences of the bromine and isocyanate groups on the thiophene ring for both isomers.
Caption: Diagram illustrating the inductive (-I) and mesomeric (+/-M) effects of the bromo and isocyanato groups.
-
Inductive Effect (-I): Both bromine and the nitrogen of the isocyanate group are more electronegative than carbon, leading to an electron-withdrawing inductive effect that deactivates the thiophene ring towards electrophilic substitution.
-
Mesomeric Effect (+M/-M): Bromine can donate a lone pair of electrons to the ring (+M effect), while the isocyanate group is strongly electron-withdrawing through resonance (-M effect).
The net effect is a significant deactivation of the thiophene ring for both isomers, making electrophilic aromatic substitution challenging.
Reactivity of the Isocyanate Group
The primary reactivity of the isocyanate group is its susceptibility to nucleophilic attack at the electrophilic carbon atom. This reaction is fundamental to the formation of ureas (from amines) and carbamates (from alcohols).
The electronic environment created by the adjacent bromine and the thiophene ring can subtly influence the electrophilicity of the isocyanate carbon. In 2-bromo-3-isocyanatothiophene , the bromine atom is in the alpha-position relative to the sulfur, which can have a more pronounced electronic influence compared to the beta-position in the This compound isomer. However, for most practical synthetic purposes, both isomers will readily react with a wide range of nucleophiles.
Reactivity of the Bromine Atom: The Gateway to C-C Bond Formation
A key point of differentiation between the two isomers is the reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The position of the bromine atom on the thiophene ring is a critical determinant of its reactivity.
-
2-bromo-3-isocyanatothiophene: The bromine atom is at the 2-position (alpha to the sulfur). Generally, halogens at the α-position of thiophene are more reactive in oxidative addition to a palladium(0) catalyst compared to those at the β-position. This is attributed to the electronic influence of the sulfur atom. Therefore, 2-bromo-3-isocyanatothiophene is predicted to be the more reactive coupling partner in Suzuki and similar cross-coupling reactions.
-
This compound: The bromine atom is at the 3-position (beta to the sulfur). While still reactive, it is generally less so than an α-halogen. Higher catalyst loadings, more forcing reaction conditions, or more specialized catalyst systems may be required to achieve comparable yields and reaction times.[1]
Synthetic Applications and Comparative Performance
The choice between these two isomers will largely depend on the desired synthetic outcome and the subsequent transformations planned for the molecule.
Illustrative Synthetic Protocol: Urea Formation
The reaction of an isocyanate with a primary or secondary amine to form a substituted urea is a robust and widely used transformation in drug discovery. The following is a general, self-validating protocol that can be adapted for either isomer.
Objective: To synthesize the corresponding N-benzylurea derivative from the bromoisocyanatothiophene isomer.
Materials:
-
Bromoisocyanatothiophene isomer (1.0 eq)
-
Benzylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow Diagram:
Caption: A generalized workflow for the synthesis of urea derivatives from bromoisocyanatothiophenes.
Step-by-Step Methodology:
-
Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stir bar is charged with the bromoisocyanatothiophene isomer (e.g., 1.0 mmol, 219 mg). The flask is sealed with a septum and purged with nitrogen.
-
Dissolution: Anhydrous DCM (10 mL) is added via syringe, and the mixture is stirred until the starting material is fully dissolved.
-
Cooling: The reaction flask is placed in an ice bath and cooled to 0 °C. Causality: This is done to control the initial exotherm of the reaction between the highly reactive isocyanate and the amine.
-
Nucleophile Addition: Benzylamine (1.1 mmol, 118 mg, 0.12 mL) is added dropwise to the stirred solution over 5 minutes. Causality: Dropwise addition prevents a rapid temperature increase and potential side reactions.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting isocyanate is consumed.
-
Work-up: Upon completion, the reaction is quenched by the addition of water (10 mL). The organic layer is separated, washed with brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure urea derivative.
Expected Performance: Both isomers are expected to perform well in this reaction, providing high yields of the corresponding urea. The choice of isomer would be dictated by the desired position of the urea and bromo substituents for subsequent reactions.
Illustrative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[2][3][4][5] Here, we outline a general protocol and discuss the expected performance differences between the two isomers.
Objective: To synthesize the corresponding phenyl-substituted isocyanatothiophene derivative.
Materials:
-
Bromoisocyanatothiophene isomer (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel, add the bromoisocyanatothiophene isomer (1.0 eq), phenylboronic acid (1.2 eq), and the base (2.0 eq). The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen) three times.
-
Solvent and Catalyst Addition: The solvent system is added, followed by the palladium catalyst. Causality: The catalyst is often added last to a deoxygenated mixture to prevent its deactivation.
-
Heating: The reaction mixture is heated to a temperature typically between 80-100 °C. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated. The crude product is then purified. Caution: The isocyanate group may be sensitive to the work-up and purification conditions, and care should be taken to avoid hydrolysis.
Comparative Performance:
-
2-bromo-3-isocyanatothiophene: Due to the higher reactivity of the C2-Br bond, this isomer is expected to undergo Suzuki coupling more readily. Milder reaction conditions (lower temperature, shorter reaction time, lower catalyst loading) are likely to be sufficient. This is advantageous for preserving the sensitive isocyanate functionality.
-
This compound: The C3-Br bond is less reactive, and therefore, more forcing conditions may be necessary to achieve a good conversion. This could potentially lead to side reactions or degradation of the isocyanate group. Careful optimization of the catalyst, ligands, and reaction conditions is crucial for success with this isomer.
Safety and Handling
Isocyanates are highly reactive and toxic compounds. They are potent respiratory sensitizers and can cause severe irritation to the skin, eyes, and respiratory tract.[6][7]
-
Handling: Always handle bromoisocyanatothiophenes in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For operations with a higher risk of aerosol generation, respiratory protection should be used.
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as alcohols and amines.[8]
-
Quenching: Any residual isocyanate can be quenched by reacting with a solution of an alcohol (e.g., isopropanol) or an amine in an appropriate solvent.
Conclusion
Both this compound and 2-bromo-3-isocyanatothiophene are valuable and versatile building blocks for chemical synthesis. The choice between them should be a strategic decision based on a clear understanding of their differential reactivity.
-
Choose 2-bromo-3-isocyanatothiophene when:
-
The primary subsequent reaction involves functionalization of the bromine atom via cross-coupling, as the C2-Br bond is more reactive.
-
Milder reaction conditions are preferred to preserve sensitive functionalities.
-
-
Choose this compound when:
-
The specific 3,4-substitution pattern is required for the final target molecule.
-
The synthetic strategy can accommodate potentially more forcing conditions for cross-coupling reactions.
-
By understanding the nuanced differences in their chemical behavior, researchers can harness the full synthetic potential of these powerful thiophene-based intermediates to advance their research and development programs.
References
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Khan, E. A. (2011, September 5). Substituent Effects in Aromatic Substitution I [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2020, December 22). How to explain regioselectivity in nucleophilic aromatic substitution. [Link]
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Takahashi, K., Takisawa, Y., & Akahori, Y. (1983). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2477-2481. [Link]
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Química Orgánica. (n.d.). Nucleophilic substitution in pyrrole, thiophene and furan. [Link]
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Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
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NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions. In Organic Chemistry. [Link]
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- Consiglio, G., et al. (1982). Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens, 3,4-dibromo-2-nitro-5-R-thiophens, 3-bromo-2-nitro-5-R-thiophens, and 2-bromo-3-nitro-5-R-thiophens with nucleophiles in methanol. Journal of the Chemical Society, Perkin Transactions 2, (5), 625-630.
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Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. [Link]
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Crowe, J. (2021, April 17). Mini Tutorial 6: The nature of nucleophilic attack [Video]. YouTube. [Link]
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Patsnap. (2023, July 10). How To Enhance Isocyanate Storage and Handling Safety?[Link]
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Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
